(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOLLBMYIRHSRA-KVARREAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2CC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]2[C@H]1CNC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Conformationally Restricted Scaffolds in Drug Discovery: A Technical Guide to (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol
Introduction & Strategic Rationale
In contemporary medicinal chemistry, the transition from "flat" aromatic rings to sp³-rich, three-dimensional frameworks is a proven strategy to improve target specificity, solubility, and overall pharmacokinetic (PK) profiles. (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol is a privileged, conformationally restricted bicyclic aliphatic amine.
By locking a secondary amine and a hydroxyl group into a rigid cis-fused bicyclic system, this scaffold significantly reduces the conformational entropy of the molecule. When integrated into a drug candidate, this pre-organization minimizes the entropic penalty typically incurred upon binding to a target protein's hydrophobic pocket, thereby driving higher binding affinity (
Chemical Properties & Structural Analysis
The (3aR,7aS)-rel designation dictates the relative cis fusion of the five-membered pyrrolidine and six-membered cyclohexane rings. This geometry projects the hydroxyl group at position 5 into a highly predictable 3D vector, providing a reliable hydrogen-bond donor/acceptor site for Structure-Based Drug Design (SBDD).
Physicochemical Data Summary
To facilitate integration into predictive models and synthesis planning, the core physicochemical properties of the scaffold (both as a free base and hydrochloride salt) are summarized below [1, 3]:
| Property | Value / Description |
| IUPAC Name | (3aR,7aS)-octahydro-1H-isoindol-5-ol |
| CAS Number | 857363-11-2 (Free Base) / 1430327-93-7 (HCl Salt) |
| Molecular Formula | C₈H₁₅NO (Base) / C₈H₁₆ClNO (HCl Salt) |
| Molecular Weight | 141.21 g/mol (Base) / 177.67 g/mol (HCl Salt) |
| Topological Polar Surface Area (tPSA) | 32.26 Ų (Calculated: NH + OH contributions) |
| LogP (Predicted) | ~0.5 (Highly hydrophilic) |
| Physical Form | Viscous Oil (Base) / Off-White Crystalline Solid (HCl Salt) |
Mechanistic Role in Immuno-Oncology
The octahydroisoindole core is frequently utilized to replace highly flexible piperidine or pyrrolidine rings. In the context of Cbl-b inhibition, the secondary amine of the isoindole acts as the primary attachment point (typically via reductive amination or amide coupling) to the main pharmacophore. The rigidified structure forces the molecule into an active conformation that allosterically blocks the ubiquitin ligase activity of Cbl-b, preventing the degradation of T Cell Receptor (TCR) signaling proteins [2].
Figure 1: Mechanistic pathway of T cell activation via Cbl-b inhibition using bicyclic scaffolds.
Validated Experimental Protocols
The following protocols represent a self-validating system for the deprotection and subsequent functionalization of the octahydroisoindole scaffold. Experimental choices are grounded in reaction causality to ensure high yield and purity.
Protocol A: Synthesis of (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
Objective: Remove the Boc protecting group to yield a stable, workable salt.
Causality Check: Why use 4N HCl in 1,4-dioxane instead of TFA in DCM? The free base of this amino alcohol is highly water-soluble and prone to loss during aqueous workups. HCl in dioxane directly yields the hydrochloride salt as a precipitate, bypassing the need for aqueous extraction and preventing the formation of hygroscopic trifluoroacetate salts [2].
Step-by-Step Methodology:
-
Initiation: Charge a clean, dry round-bottom flask with tert-butyl (3aR,7aS)-5-hydroxy-octahydroisoindole-2-carboxylate (1.0 equiv, e.g., 700 mg) dissolved in anhydrous Dichloromethane (DCM, 3 mL).
-
Reagent Addition: Cool the solution to 0 °C under a nitrogen atmosphere. Dropwise, add 4N HCl in 1,4-dioxane (approx. 2.5 volumes, 7 mL).
-
Propagation: Stir the mixture for 2 hours at 0 °C.
-
In-Process Control (IPC): Monitor via LCMS. The reaction is complete when the starting material peak disappears and the product mass (
142 [M+H-HCl]⁺) is dominant. -
Isolation: Concentrate the mixture under reduced pressure to remove volatiles.
-
Purification: Purify the crude product via Preparative HPLC (Column: XBridge Prep Amide OBD, 19x150 mm, 5μm; Mobile Phase A: Water with 0.05% HCl, Mobile Phase B: Acetonitrile; Gradient: 90% B to 70% B over 10 min).
-
Yield: Lyophilize the appropriate fractions to afford the product as an off-white solid (typical yield: 55-60%).
Protocol B: Functionalization via Reductive Amination
Objective: Couple the scaffold to an aldehyde-bearing pharmacophore.
Causality Check: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaCNBH₃). STAB is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, and it avoids the generation of highly toxic cyanide byproducts [2].
Step-by-Step Methodology:
-
Free-Basing: To a stirred solution of the aldehyde (1.0 equiv) and (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride (2.0 equiv) in anhydrous DCM, add Triethylamine (TEA, 2.0 equiv) dropwise at room temperature under nitrogen.
-
Iminium Formation: Stir the mixture for 30 minutes to allow complete formation of the iminium intermediate.
-
Reduction: Add STAB (4.0 equiv) in portions over 10 minutes at room temperature.
-
Completion: Stir for an additional 2 hours. Confirm completion via LCMS.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate for downstream purification.
Figure 2: Workflow for the synthesis and functionalization of the octahydroisoindole scaffold.
Conclusion
The this compound scaffold is a highly valuable asset in the medicinal chemist's toolkit. By understanding the thermodynamic advantages of its rigid cis-fused geometry and employing optimized, causality-driven synthetic protocols, researchers can efficiently integrate this building block into advanced drug discovery pipelines, particularly for complex targets like Cbl-b in immuno-oncology.
References
- Google Patents. "Activators of effector t cells (AU2023230346A1)." World Intellectual Property Organization.
Therapeutic Potential of Octahydro-1H-isoindol-5-ol Scaffolds in Drug Discovery: A Mechanistic and Synthetic Guide
Executive Summary: Escaping from Flatland
In modern medicinal chemistry, the paradigm has shifted away from planar, sp2-rich aromatic systems toward highly sp3-hybridized, conformationally restricted frameworks. The octahydro-1H-isoindole core—and specifically its hydroxylated derivative, octahydro-1H-isoindol-5-ol —has emerged as a highly versatile bicyclic amine scaffold.
As an Application Scientist, I frequently observe that incorporating this bridged/fused system dramatically reduces the entropic penalty associated with target binding. By locking the basic nitrogen into a rigid geometry, the scaffold ensures predictable vectorization of substituents. Furthermore, the 5-hydroxyl group provides a critical synthetic handle for linker attachment (e.g., in antibody-drug conjugates) or hydrogen-bond networking within deep protein binding pockets.
Pharmacological Landscape and Target Versatility
The octahydro-1H-isoindole scaffold exhibits remarkable target adaptability across diverse therapeutic areas:
-
Immunology & Inflammation (Vanin-1 Inhibitors): Scaffold hopping from a pyrimidine ring to a thiazole carboxamide incorporating the octahydro-1H-isoindole core has yielded highly potent Vanin-1 inhibitors. These compounds mitigate dextran sulfate sodium (DSS)-induced colitis by upregulating glutathione (GSH) levels and protecting the intestinal barrier [1].
-
Oncology & Epigenetics (CHD1 Antagonists): In PTEN-deficient prostate cancer, substituting a quinazoline core with octahydro-1H-isoindole derivatives yielded first-in-class antagonists for the CHD1 chromodomain, a target previously deemed "undruggable" [2].
-
Targeted Biologics (T-Cell Activators): The octahydro-1H-isoindol-5-ol scaffold is currently utilized in the synthesis of Cbl-b inhibitors. These molecules function as highly potent payloads in antibody-drug conjugates (ADCs) designed to activate effector T cells in tumor microenvironments [3].
-
Neuropsychiatry (Triple Reuptake Inhibitors): The bicyclic spatial arrangement perfectly mimics the pharmacophoric requirements for binding the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, yielding potent triple reuptake inhibitors (TRIs) for major depressive disorder [4].
-
Broad-Spectrum Antitumor Agents: Conjugating the scaffold with natural oleanolic acid via dithiocarbamate linkages has produced hybrid molecules with up to 30-fold higher antiproliferative potency than the parent natural product [5].
Quantitative Structure-Activity Relationship (QSAR) Data
To benchmark the therapeutic efficacy of this scaffold, the following table summarizes the quantitative binding and inhibitory data across its primary applications:
| Target / Enzyme | Disease Indication | Scaffold Derivative | Potency (IC50 / Kd) | Key Mechanistic Outcome |
| Vanin-1 | Inflammatory Bowel Disease | Thiazole carboxamide-isoindole | 8.3 – 9.3 nM | GSH upregulation, barrier repair |
| CHD1 | Prostate Cancer | Quinazoline-isoindole | 5.0 – 10.0 μM | Chromodomain antagonism |
| SERT/NET/DAT | Major Depressive Disorder | 3-Aryl octahydro-1H-isoindole | 20 – 430 nM | Triple monoamine reuptake inhibition |
| Tumor Cell Lines | Broad-Spectrum Oncology | OA-Dithiocarbamate conjugate | High (Broad) | Cellular antiproliferation |
Mechanistic Workflows
The diagram below illustrates the self-validating causality of utilizing octahydro-1H-isoindole derivatives to inhibit Vanin-1, thereby halting the inflammatory cascade in colitis.
Mechanistic pathway of Vanin-1 inhibition by octahydro-1H-isoindole derivatives in IBD.
Synthetic Methodologies and Self-Validating Protocols
Handling the secondary amine of the octahydro-1H-isoindole system requires precise chemical logic. The fused ring system introduces significant steric hindrance, meaning standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Below are field-proven, step-by-step methodologies for functionalizing this scaffold.
Protocol A: HATU-Mediated Amidation for Vanin-1 Inhibitor Synthesis
Causality: HATU is selected for its superior ability to activate carboxylic acids and drive the coupling of sterically hindered secondary amines via the formation of a highly reactive 7-aza-1-hydroxybenzotriazole ester intermediate.
-
Activation: Dissolve 2-chlorothiazole-5-carboxylic acid (1.0 equiv, 2.00 mmol) and HATU (1.2 equiv, 2.40 mmol) in anhydrous DMF. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.
-
Base Addition: Add N-methylmorpholine (NMM, 4.0 equiv, 8.80 mmol). Rationale: NMM acts as a non-nucleophilic base to neutralize the hydrochloride salt of the octahydro-1H-isoindole, maintaining a basic environment without competing for the active ester.
-
Coupling: Add octahydro-1H-isoindole (1.1 equiv, 2.20 mmol) dropwise. Stir the reaction mixture continuously for 12 hours.
-
Validation & Workup: Monitor the reaction via LCMS. Upon total consumption of the active ester, quench the reaction by pouring it into ice water. This forces the highly hydrophobic thiazole carboxamide to precipitate. Filter the white solid and purify via silica gel chromatography to yield the final product (>90% yield) [1].
Protocol B: Reductive Amination for ADC Payload Synthesis (Cbl-b Inhibitors)
Causality: Sodium triacetoxyborohydride (STAB) is the reagent of choice. The electron-withdrawing acetoxy groups make STAB significantly less reactive than NaBH4, preventing premature reduction of the precursor aldehyde/ketone and allowing it to selectively reduce the transient iminium ion formed by the octahydro-1H-isoindol-5-ol amine.
-
Imine Formation: Combine octahydro-1H-isoindol-5-ol (2.0 equiv, 0.38 mmol) and the target aldehyde in dichloromethane (DCM, 2 mL). Add triethylamine (TEA, 2.0 equiv, 0.38 mmol) dropwise. Rationale: TEA free-bases the isoindol-5-ol, allowing nucleophilic attack on the carbonyl. Stir for 30 minutes at room temperature under a nitrogen atmosphere.
-
Reduction: Add STAB (4.0 equiv, 0.76 mmol) in sequential portions to control the exotherm.
-
Validation & Workup: Stir for an additional 2 hours. Confirm the mass of the alkylated isoindol-5-ol product via LCMS. Quench the reaction with saturated aqueous NaHCO3 to destroy excess hydride, extract the aqueous layer with DCM, dry over Na2SO4, and concentrate in vacuo [3].
Divergent synthetic workflows for functionalizing the octahydro-1H-isoindol-5-ol scaffold.
References
- Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment Journal of Medicinal Chemistry - ACS Public
- Discovery of CHD1 Antagonists for PTEN-Deficient Prost
- AU2023230346A1 - Activators of effector t cells Google P
- Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues ResearchG
- Synthesis of Oleanolic Acid-Dithiocarbamate Conjugates and Evaluation of Their Broad-Spectrum Antitumor Activities MDPI
Pharmacophore modeling of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol derivatives
An In-Depth Technical Guide: Pharmacophore Modeling of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol Derivatives for Novel Ligand Discovery
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] This guide presents a comprehensive, field-proven methodology for developing and validating a ligand-based pharmacophore model for a specific derivative class: the this compound scaffold. We will navigate the complete workflow, from initial dataset curation to the application of the model in virtual screening and 3D-QSAR-driven lead optimization. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate the discovery of novel therapeutic candidates.
Introduction: The Strategic Value of the Octahydro-1H-isoindol-5-ol Scaffold
The isoindoline nucleus is a bicyclic heterocyclic system renowned for its versatility in drug design.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, underpinning the therapeutic success of drugs like lenalidomide and mazindol.[1] The specific scaffold, this compound, presents a rigid, three-dimensional framework with defined stereochemistry, making it an ideal starting point for designing selective ligands. The hydroxyl group and the secondary amine provide key interaction points (hydrogen bond donor and acceptor sites) that can be exploited for potent and specific binding to a biological target.
For the purpose of this guide, we will construct a hypothetical case study targeting a protein kinase, a common target class where such scaffolds can serve as effective hinge-binders. Our objective is to build a predictive pharmacophore model that encapsulates the essential steric and electronic features required for potent kinase inhibition. This model will then be deployed as a 3D search query to identify novel, structurally diverse hits from large chemical libraries.
Part I: Ligand-Based Pharmacophore Model Development and Validation
A ligand-based approach is employed when the 3D structure of the target protein is unknown or when one wishes to understand the shared features among a set of known active ligands.[4][5] The fundamental assumption is that compounds with similar biological activity share common chemical features arranged in a specific 3D geometry that is responsible for their interaction with the target.[5]
Section 1.1: Dataset Curation and Preparation
Causality: The quality of a pharmacophore model is fundamentally dependent on the quality and diversity of the input data.[6] A robust model requires a training set of molecules that are structurally diverse yet share a common binding mode, and their biological activities (e.g., IC50 values) should span several orders of magnitude. This range is critical for the algorithm to effectively distinguish between features that contribute to high potency and those that are detrimental.
Protocol:
-
Data Compilation: Assemble a dataset of this compound derivatives with experimentally determined IC50 values against our hypothetical kinase target.
-
Data Segregation: Divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). This segregation is crucial for unbiased validation of the model's predictive power.[7][8] The selection should ensure that the full range of activity and structural diversity is represented in both sets.
-
Structure Preparation: Convert the 2D structures of all compounds into 3D formats. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94x) to obtain low-energy, stable conformations.[9]
Table 1: Hypothetical Dataset of this compound Derivatives
| Compound ID | R-Group | IC50 (nM) | pIC50 (-log(IC50)) | Set |
| MOL-01 | 3-chloro-4-fluorophenyl | 15 | 7.82 | Training |
| MOL-02 | 4-methoxyphenyl | 25 | 7.60 | Training |
| MOL-03 | Phenyl | 150 | 6.82 | Training |
| MOL-04 | 3-pyridyl | 8 | 8.10 | Training |
| MOL-05 | Cyclohexyl | 5000 | 5.30 | Training |
| MOL-06 | 4-cyanophenyl | 12 | 7.92 | Training |
| MOL-07 | tert-butyl | 12000 | 4.92 | Training |
| MOL-08 | 3-aminophenyl | 30 | 7.52 | Training |
| MOL-09 | 4-hydroxyphenyl | 22 | 7.66 | Test |
| MOL-10 | 2-naphthyl | 45 | 7.35 | Test |
| MOL-11 | Methyl | 25000 | 4.60 | Test |
Section 1.2: Conformational Analysis & Feature Identification
Causality: Small molecules are not static; they are flexible and exist as an ensemble of conformations.[5] To build a reliable pharmacophore, we must explore the conformational space of each active molecule in the training set to identify the specific 3D arrangement of features—the "bioactive conformation"—that is responsible for binding.
Protocol:
-
Conformational Search: For each molecule in the training set, generate a set of low-energy conformers (typically within 10-20 kcal/mol of the global minimum).
-
Feature Definition: Define the pharmacophoric features to be considered. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (H), Aromatic (AR), Positive Ionizable (PI), and Negative Ionizable (NI).
-
Common Feature Alignment: Utilize a pharmacophore generation algorithm (e.g., available in software like Discovery Studio, LigandScout, or MOE) to align the conformers of the most active compounds.[10] The algorithm identifies the 3D arrangement of chemical features that is common to all highly active molecules.
Section 1.3: Pharmacophore Model Generation and Scoring
The output of the alignment process is a set of pharmacophore hypotheses. Each hypothesis is a 3D model consisting of feature spheres with specific radii and vector properties (for directional features like HBD/HBA). These hypotheses are then scored and ranked based on how well they map to the active molecules while simultaneously not mapping to inactive ones.
Caption: Ligand-Based Pharmacophore Generation Workflow.
Section 1.4: Rigorous Model Validation
Causality: Validation is the most critical step to ensure the generated model has true predictive power and is not a product of chance.[4][11] A model that is not rigorously validated is scientifically unsound and will likely fail in prospective applications like virtual screening.
Protocol:
-
Test Set Validation: The best-ranked pharmacophore hypothesis is used to screen the test set molecules. The model's ability to accurately predict the activity of these compounds (which were not used in model creation) is a primary measure of its predictive ability.[7][12] A strong correlation between predicted and experimental pIC50 values for the test set indicates a robust model.
-
Decoy Set Screening: A decoy set is a collection of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but are assumed to be inactive.[11] The validated model is used to screen this combined database of actives and decoys. Key metrics like the Enrichment Factor (EF) and Goodness of Hit (GH) score are calculated to quantify the model's ability to preferentially identify active compounds over decoys.
-
Fischer's Randomization Test: This statistical validation method assesses the probability that a correlation between chemical features and biological activity could have arisen by chance.[4][7] The process involves shuffling the activity data of the training set and regenerating pharmacophore models multiple times. If the original, non-randomized model has a significantly higher statistical quality than the models from the randomized sets, it provides strong confidence in the model's validity.
Table 2: Hypothetical Validation Metrics for the Final Pharmacophore Model
| Validation Method | Metric | Result | Interpretation |
| Test Set | Correlation (R²) | 0.85 | Strong predictive power on unseen data. |
| Decoy Screening | Enrichment Factor (1%) | 18.5 | Model is 18.5x better than random at finding actives. |
| Decoy Screening | Goodness of Hit (GH) | 0.78 | Good ability to distinguish actives from inactives. |
| Fischer's Test | Confidence Level | 95% | 95% confidence that the model is not due to chance. |
Part II: Application in Drug Discovery
A validated pharmacophore model is a powerful tool for hit identification and lead optimization.[10]
Section 2.1: Pharmacophore-Based Virtual Screening (PBVS)
Causality: PBVS uses the pharmacophore model as a 3D query to rapidly screen vast chemical libraries containing millions of compounds.[13] This approach is computationally efficient and serves to filter large databases down to a manageable number of "hits" that possess the key features required for biological activity, thus enriching the pool of candidates for experimental testing.
Protocol:
-
Database Preparation: Select and prepare one or more large compound databases (e.g., ZINC, Enamine, ChEMBL). This involves generating 3D conformations for each molecule in the database.
-
Pharmacophore Screening: Use the validated pharmacophore model as a filter. Only molecules that can adopt a conformation matching all the pharmacophoric features (including spatial constraints) are retained as hits.
-
Hit Filtering: The initial hit list can be further refined using additional filters, such as rules for drug-likeness (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property predictions.[14]
-
Final Selection: The final, prioritized list of compounds can then be acquired for experimental validation in a biological assay.
Section 2.2: Scaffolding for 3D-QSAR Studies
Causality: While a pharmacophore model provides a qualitative understanding of required features, a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model offers a quantitative one.[6][15] By aligning all molecules in the dataset to the validated pharmacophore, we can build a 3D-QSAR model (such as CoMFA or CoMSIA) that correlates the 3D steric and electrostatic fields of the molecules with their biological activity.
The resulting 3D contour maps visually highlight regions where, for example, adding a bulky group (steric favorability) or an electronegative group (electrostatic favorability) would likely increase potency. This provides direct, actionable insights for medicinal chemists to guide the synthesis of next-generation analogs.[16]
Caption: Pharmacophore-Guided 3D-QSAR Workflow.
Conclusion
This guide has detailed a systematic and scientifically rigorous workflow for the development, validation, and application of a ligand-based pharmacophore model for this compound derivatives. By grounding our approach in the principles of causality and self-validation, we have demonstrated how to construct a predictive model that serves as a powerful engine for drug discovery. The integration of pharmacophore modeling with virtual screening enables the rapid identification of novel hits, while its use as an alignment template for 3D-QSAR studies provides invaluable guidance for lead optimization. This computational strategy significantly enhances the efficiency of the drug discovery pipeline, reducing costs and accelerating the journey toward new therapeutic agents.
References
-
Gozalbes, R., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]
-
Singh, U. P., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
-
Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. [Link]
-
Pinto, M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]
-
Manyeneng, F. N., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]
-
Wang, Z., et al. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. [Link]
-
Kaviani, B., et al. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. Taylor & Francis Online. [Link]
-
ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated?. ResearchGate. [Link]
-
Muhammed, M. T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of potent SARS-CoV-2 papain-like protease inhibitors from marine natural products. Arabian Journal of Chemistry. [Link]
-
Opo, F. A., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences. [Link]
-
ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. ResearchGate. [Link]
-
Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]
-
ResearchGate. (2026). Role of Pharmacophores in Virtual Screening and Drug Discovery. ResearchGate. [Link]
-
Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. [Link]
-
Kumar, A., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Publishing. [Link]
-
Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link]
-
ResearchGate. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. ResearchGate. [Link]
-
Taylor & Francis Online. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. Taylor & Francis Online. [Link]
-
Wikipedia. (2023). Isoindoline. Wikipedia. [Link]
-
Sabe, V. T., et al. (2024). Pharmacophore modeling: advances and pitfalls. PMC. [Link]
-
Szkatuła, D., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. [Link]
-
ResearchGate. (2025). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. ResearchGate. [Link]
-
YouTube. (2020). Basics of Ligand-based Drug Design: 3D-QSAR and Pharmacophore modeling approaches. YouTube. [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
Figshare. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. Figshare. [Link]
-
YouTube. (2023). The approach of 3DQSAR Pharmacophore modeling and Docking. YouTube. [Link]
-
Drug Design Org. (2006). 3D-QSAR : Principles and Methods. Drug Design Org. [Link]
-
Nawrocka, W., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC. [Link]
- Google Patents. (2011). Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril.
-
Ilisz, I., et al. (2001). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Chromatographica. [Link]
-
Molport. (2024). (3aR,7aS)-octahydro-1H-isoindol-5-ol. Molport. [Link]
-
Institute of Molecular and Translational Medicine. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Institute of Molecular and Translational Medicine. [Link]
-
Abdizadeh, R., et al. (2021). Chemical composition/pharmacophore modelling- based, virtual screening, molecular docking and dynamic simulation studies for the discovery of. Journal of Molecular Structure. [Link]
-
European Patent Office. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent Office. [Link]
-
PubMed. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. PubMed. [Link]
-
MDPI. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. MDPI. [Link]
-
Semantic Scholar. (2019). Pharmacophore modeling, 3D-QSAR and molecular docking studies of quinazolines and aminopyridines as selective inhibitors of inducible nitric oxide synthase. Semantic Scholar. [Link]
Sources
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoindoline - Wikipedia [en.wikipedia.org]
- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neovarsity.org [neovarsity.org]
- 7. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lasnabio2.univ-tlemcen.dz [lasnabio2.univ-tlemcen.dz]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]
- 13. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3D-QSAR - Drug Design Org [drugdesign.org]
- 16. semanticscholar.org [semanticscholar.org]
Stereochemical Elucidation of rel-Octahydro-1H-isoindol-5-ol: A Structural Analysis Framework
Topic: Stereochemical Configuration Analysis of rel-Octahydro-1H-isoindol-5-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists
Executive Summary & Strategic Importance
The octahydro-1H-isoindole scaffold represents a critical bicyclic pharmacophore, bridging the structural gap between simple pyrrolidines and complex alkaloids like mesembrine. In drug discovery, this scaffold is frequently employed to constrain conformational entropy in NMDA antagonists and analgesic targets.
However, the introduction of a hydroxyl group at the C5 position creates a complex stereochemical problem. The molecule possesses three stereogenic centers (C3a, C7a, and C5), leading to potential diastereomers that differ significantly in pharmacological potency and metabolic stability.
This guide provides a definitive, self-validating workflow for determining the relative configuration (rel) of octahydro-1H-isoindol-5-ol . It moves beyond basic spectral interpretation, offering a causal framework for distinguishing between cis- and trans-fused systems and assigning the axial/equatorial orientation of the C5-hydroxyl group.
Structural Dynamics and Stereochemical Challenges
Before initiating analysis, one must understand the conformational landscape. The octahydroisoindole system behaves differently depending on the ring fusion.
The Ring Fusion (C3a–C7a)[1]
-
Trans-Fusion: The bridgehead hydrogens (H-3a and H-7a) are anti-periplanar. The six-membered ring is locked in a rigid chair conformation. This is thermodynamically more stable but kinetically harder to access via hydrogenation of isoindoles.
-
Cis-Fusion: The bridgehead hydrogens are syn-clinal. The system is conformationally mobile, capable of "ring flipping" between two chair-like conformers.[1] This mobility often results in signal averaging in NMR at room temperature.
The C5-Hydroxyl Center
The orientation of the -OH group is defined relative to the bridgehead hydrogens.
-
Equatorial -OH: Generally thermodynamically favored due to minimized 1,3-diaxial interactions.
-
Axial -OH: Subject to steric strain, but often the kinetic product of bulky hydride reductions (e.g., L-Selectride).
Analytical Workflow: The "Triangulation" Protocol
To ensure high-confidence assignment, we utilize a "Triangulation" protocol combining Scalar Coupling (
Phase 1: Establishing Ring Fusion (Cis vs. Trans)
The first step is to determine the geometry of the bicyclic junction.
Protocol:
-
Acquire a high-resolution
C NMR (100 MHz+) and H NMR (400 MHz+). -
Focus on the bridgehead carbons (C3a, C7a).
Diagnostic Criteria:
-
Carbon Shifts: In bicyclic systems, cis-fused carbons typically appear upfield (shielded,
35-40 ppm) relative to trans-fused carbons ( 40-50 ppm) due to the -gauche effect inherent in the cis geometry. -
Proton Coupling (
):-
Trans-fusion:
.[2] According to the Karplus equation, . -
Cis-fusion:
. .
-
Expert Insight: If the
H signals for 3a/7a are obscured, use a 2D HSQC to identify the protons, then extract the coupling constants from the F2 dimension or use a 1D TOCSY to isolate the spin system.
Phase 2: Assigning the C5-Hydroxyl Configuration
Once the fusion is known, the C5 stereocenter is assigned by analyzing the H-5 proton.
Scenario A: The Rigid Trans-Fused System
Because the ring is locked,
-
H-5 is Axial (OH Equatorial): H-5 will have two large anti-periplanar couplings (
) with the axial protons at C4 and C6. Signal appears as a wide triplet of triplets (tt). -
H-5 is Equatorial (OH Axial): H-5 has only small gauche couplings (
). Signal appears as a narrow multiplet (quintet-like).
Scenario B: The Mobile Cis-Fused System
Warning: At room temperature, ring flipping averages the
-
Protocol: Perform Variable Temperature (VT) NMR . Cool the sample to -40°C or -60°C (in
or -THF) to freeze the conformational equilibrium. -
Analysis: Once frozen, apply the coupling criteria from Scenario A.
Advanced Visualization: The NOE Logic Gate
When scalar couplings are ambiguous (e.g., overlapping signals), NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.
DOT Diagram: Stereochemical Decision Tree
Caption: Logical workflow for assigning relative stereochemistry, moving from scalar coupling analysis to cryo-NMR and finally X-ray crystallography if required.
Experimental Protocols
NMR Sample Preparation and Acquisition
To maximize resolution of the critical H-5 and bridgehead multiplets:
-
Solvent Selection: Use Benzene-
( ) instead of Chloroform- ( ) if signals overlap. The magnetic anisotropy of the benzene ring often induces significant shift dispersion, resolving the H-3a/H-7a/H-5 signals. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Pulse Sequence:
-
1D
H: 64 scans, relaxation delay ( ) > 2 seconds to ensure integration accuracy. -
2D NOESY: Mixing time (
) of 500–800 ms.
-
Derivatization for X-Ray Crystallography
The 5-ol is often an oil or amorphous solid. If NMR is inconclusive, convert it to a crystalline derivative.
The p-Nitrobenzoate Protocol:
-
Reagents: Dissolve 20 mg of the alcohol in dry DCM (1 mL).
-
Addition: Add 1.5 eq. of p-nitrobenzoyl chloride, 2.0 eq. of triethylamine, and a catalytic amount of DMAP (5 mol%).
-
Reaction: Stir at RT for 4 hours. Monitor by TLC.
-
Workup: Quench with saturated
, extract with DCM, and filter through a short silica plug. -
Crystallization: Dissolve the crude ester in minimal hot ethanol and add hexane dropwise until turbid. Allow to stand at 4°C.
-
Outcome: The heavy atom (Nitro group) and rigid aromatic ring facilitate lattice formation and anomalous scattering for X-ray analysis.
Data Summary Table: Diagnostic Signals
| Feature | Trans-Fused (Rigid) | Cis-Fused (Mobile) |
| C3a/C7a Shift ( | Downfield ( | Upfield ( |
| Large (10–13 Hz) | Small / Averaged (4–8 Hz) | |
| H-5 Signal Width ( | Wide (~25 Hz) if OH is Eq.Narrow (~10 Hz) if OH is Ax. | Variable (requires Low Temp) |
| Key NOE Correlation | H-3a | H-3a |
References
-
Stereochemistry of Octahydroindoles
-
Conformational Analysis of Fused Rings
-
Isoindole Synthesis & Natural Products
- Review of isoindole alkaloids and synthetic str
-
Source: Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Link
-
NMR of Cis/Trans Isomers
Sources
Role of isoindol-5-ol moiety in CNS-active pharmaceutical agents
An In-Depth Technical Guide to the Role of the Isoindol-5-ol Moiety in CNS-Active Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoindoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the specific role of the isoindol-5-ol moiety, a key pharmacophore in the design and development of Central Nervous System (CNS)-active pharmaceutical agents. We will explore its significance in interacting with crucial CNS targets, the nuanced structure-activity relationships that govern its efficacy, and the synthetic strategies employed to access these valuable molecules. This document serves as a technical resource, providing in-depth scientific insights and actionable experimental protocols for researchers and drug development professionals in the field of neuroscience.
The Isoindoline Scaffold: A Foundation for CNS Drug Discovery
The isoindoline core, a bicyclic heterocyclic system, is a recurring motif in a wide array of clinically used drugs with diverse therapeutic applications, including oncology, inflammation, and cardiovascular diseases.[1] Its rigid structure, combined with the ability to present substituents in a well-defined three-dimensional space, makes it an ideal scaffold for designing ligands that can selectively interact with biological targets. In the realm of CNS drug discovery, the isoindoline framework is particularly valuable due to its ability to be functionalized to modulate key properties such as lipophilicity and hydrogen bonding capacity, which are critical for blood-brain barrier penetration and target engagement.
The Isoindol-5-ol Moiety: A Critical Pharmacophore
The introduction of a hydroxyl group at the 5-position of the isoindoline ring gives rise to the isoindol-5-ol moiety, a pharmacophore of significant interest for CNS-active agents. The phenolic hydroxyl group imparts several key physicochemical properties that are advantageous for interacting with CNS targets, particularly aminergic G-protein coupled receptors (GPCRs) and transporters. These properties include:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in the binding pockets of target proteins.
-
Aromatic Interactions: The aromatic ring of the isoindoline system can engage in π-π stacking and other non-covalent interactions with aromatic residues of the target protein.
-
Modulation of Physicochemical Properties: The hydroxyl group influences the overall polarity and solubility of the molecule, which can be fine-tuned to achieve the optimal balance required for oral bioavailability and CNS penetration.
Key CNS Targets and Mechanisms of Action
The isoindol-5-ol moiety has been successfully incorporated into ligands targeting several key CNS proteins, most notably monoamine transporters.
Monoamine Transporters: DAT, NET, and SERT
Monoamine transporters are responsible for the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, a mechanism that is central to the action of many antidepressant and psychostimulant drugs.
Mazindol , a well-known anorectic agent, contains a complex isoindol-5-ol core within its tricyclic structure.[2] It functions as a non-amphetamine psychostimulant that inhibits the reuptake of norepinephrine, dopamine, and to a lesser extent, serotonin.[3] This pharmacological profile is responsible for its appetite-suppressant effects and has also led to its investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[2]
Structure-Activity Relationship (SAR) Studies
The biological activity of isoindol-5-ol derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
The 5-Hydroxy Group: The presence and positioning of the hydroxyl group are often critical for high-affinity binding to aminergic transporters and receptors. It is believed to form a key hydrogen bond interaction with polar residues in the binding pocket.
-
Substitution on the Nitrogen Atom (R_N): The substituent on the isoindoline nitrogen plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. Small alkyl groups or more complex side chains can be introduced to optimize interactions with the target and improve properties like oral bioavailability.
-
Substitution on the Aromatic Ring: Modifications to the benzene ring of the isoindoline core can influence lipophilicity and electronic properties, which in turn affect target binding and CNS penetration.
Table 1: CNS-Active Compounds Featuring the Isoindoline/Isoindol-5-ol Core
| Compound | Core Structure | Key Substituents | Primary CNS Target(s) | Therapeutic Indication(s) |
| Mazindol | Imidazo[2,1-a]isoindol-5-ol | 5-(4-chlorophenyl) | DAT, NET, SERT | Obesity, ADHD |
| Dopamine D4 Antagonists | Isoindoline | Varied | Dopamine D4 Receptor | Antipsychotic (investigational) |
| 5-HT/NE Reuptake Inhibitors | Isoindoline | Varied | SERT, NET | Antidepressant (investigational) |
Synthesis and Experimental Protocols
The synthesis of isoindol-5-ol derivatives can be achieved through various synthetic routes. Below are representative protocols for the synthesis of a generic 2-substituted isoindolin-1-one and the more complex Mazindol.
Protocol 1: General Synthesis of 2-Substituted Isoindolin-1-ones
This protocol describes a general method for the N-acylation of N-arylpiperazines followed by alkylation of phthalimide.[4]
Step 1: Synthesis of 1-Chloroacetyl-4-arylpiperazine Intermediate
-
Dissolve the desired N-arylpiperazine (0.01 mol) and triethylamine (0.013 mol) in 100 mL of diethyl ether.
-
Slowly add a solution of chloroacetyl chloride (0.01 mol) in 35 mL of diethyl ether dropwise over 1 hour with stirring at room temperature.
-
Continue stirring for 30 minutes after the addition is complete.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a mixture of 120 mL of chloroform and 20 mL of water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-chloroacetyl-4-arylpiperazine.
Step 2: Synthesis of the Final N-Substituted Isoindolin-1,3-dione
-
In a round-bottom flask, combine commercial phthalimide (1 equivalent), the 1-chloroacetyl-4-arylpiperazine intermediate (1 equivalent), and potassium carbonate (1.5 equivalents) in acetonitrile.
-
Reflux the mixture for 10-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Mazindol
This protocol is based on the reported synthesis of Mazindol.[2][5]
Step 1: Condensation of 2-(4-chlorobenzoyl)benzoic acid with ethylenediamine
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-(4-chlorobenzoyl)benzoic acid (1 equivalent) in a suitable solvent such as toluene.
-
Add ethylenediamine (1.1 equivalents).
-
Reflux the mixture, azeotropically removing water until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the tricyclic intermediate.
Step 2: Reduction and Aerial Oxidation
-
Carefully add the crude tricyclic intermediate from Step 1 to a suspension of lithium aluminum hydride (LiAlH4) (excess) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting aluminum salts and wash with THF.
-
The resulting carbinolamine is not isolated but is directly subjected to aerial oxidation by stirring the THF solution in the presence of air, often with the addition of methanol, until the formation of Mazindol is complete.
-
The crude Mazindol can be purified by crystallization or column chromatography.
In Silico Approaches in Drug Design
Computational methods are invaluable tools in the rational design of novel CNS-active agents based on the isoindol-5-ol scaffold.
-
Molecular Docking: Docking studies can predict the binding orientation and affinity of isoindol-5-ol derivatives within the active site of CNS targets like the dopamine transporter.[6][7][8][9][10] This information can guide the design of new analogs with improved potency and selectivity.
-
Pharmacophore Modeling: A pharmacophore model can be generated based on the structures of known active isoindol-5-ol compounds. This model defines the essential three-dimensional arrangement of chemical features required for biological activity and can be used to virtually screen large compound libraries for new hits.
Future Directions and Therapeutic Potential
The isoindol-5-ol moiety holds significant promise for the development of novel therapeutics for a range of CNS disorders beyond those currently addressed. Future research in this area could focus on:
-
Neurodegenerative Diseases: Exploring the potential of isoindol-5-ol derivatives as modulators of targets implicated in diseases such as Parkinson's and Alzheimer's.
-
Addiction and Substance Abuse: Designing novel ligands with tailored affinities for monoamine transporters to develop new treatments for addiction.
-
Mood Disorders: Synthesizing and evaluating new generations of isoindol-5-ol based antidepressants with improved efficacy and side-effect profiles.
-
PET Imaging: The development of radiolabeled isoindol-5-ol ligands could provide valuable tools for in vivo imaging of CNS targets, aiding in both diagnosis and drug development.
Conclusion
The isoindol-5-ol moiety represents a versatile and valuable pharmacophore in the design of CNS-active pharmaceutical agents. Its unique combination of structural rigidity and hydrogen bonding capability allows for high-affinity and selective interactions with key CNS targets, particularly monoamine transporters. A thorough understanding of the structure-activity relationships and synthetic methodologies associated with this scaffold will continue to drive the discovery and development of innovative medicines for a wide range of neurological and psychiatric disorders.
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. (2024, November 20). [Link]
-
Mazindol - Wikipedia. (n.d.). [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 6). [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14). [Link]
-
Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2025, August 6). [Link]
-
Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluati - ScienceOpen. (2025, September 9). [Link]
-
Binding of Mazindol and Analogs to the Human Serotonin and Dopamine Transporters. (n.d.). [Link]
-
How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation - PMC. (n.d.). [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. (2025, April 14). [Link]
-
Theoretical study and molecular docking analysis of some inhibitors of dopamine transporter for the identification of potent antipsychotic therapeutic agents targeting schizophrenia mental disorder - Open Access Journals. (n.d.). [Link]
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - NIH. (n.d.). [Link]
-
Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors - PMC. (n.d.). [Link]
-
147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. (n.d.). [Link]
-
A novel serotonin transporter ligand: (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol - PubMed. (2000, February 15). [Link]
-
A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC. (n.d.). [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. (2021, July 18). [Link]
-
(PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) - ResearchGate. (n.d.). [Link]
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI. (2023, May 17). [Link]
-
What is the mechanism of Mazindol? - Patsnap Synapse. (2024, July 17). [Link]
-
Serotonin Transporter Binding in Major Depressive Disorder: Impact of Serotonin System Anatomy - PMC. (n.d.). [Link]
-
How the serotonin transporter 5-HTTLPR polymorphism influences amygdala function. (2011, August 30). [Link]
-
Azidoindolines—From Synthesis to Application: A Review - MDPI. (2024, July 18). [Link]
-
Preparation of 2-Alkylidene-Substituted 1,3,4,5-Tetramethylimidazolines and Their Reactivity Towards RhI Complexes and B(C6F5)3 | Request PDF - ResearchGate. (n.d.). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mazindol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Mazindol? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. scienceopen.com [scienceopen.com]
- 7. How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Octahydro-1H-isoindole Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Application
Executive Summary
The octahydro-1H-isoindole (perhydroisoindole) scaffold represents a critical bicyclic pharmacophore in modern medicinal chemistry. Distinct from its constitutional isomer, octahydroindole (found in ACE inhibitors like Trandolapril), the octahydroisoindole core is characterized by a 5,6-fused ring system where the nitrogen atom resides at the 2-position. This structural arrangement offers unique stereochemical opportunities—specifically the ability to access defined cis-folded or trans-linear conformations—making it an invaluable building block for constraining peptide mimetics and targeting specific receptor pockets, most notably the sulfonylurea receptor 1 (SUR1) in type 2 diabetes management.
This guide provides a comprehensive technical analysis of the octahydro-1H-isoindole building block, detailing its stereochemical evolution, industrial synthesis, and pivotal role in the development of the rapid-acting insulin secretagogue, Mitiglinide .
Part 1: Structural & Stereochemical Analysis
The biological utility of octahydro-1H-isoindole stems from its stereoisomerism.[1] The fusion of the cyclohexane and pyrrolidine rings creates two diastereomers with drastically different spatial footprints.[1]
The Stereochemical Divergence
-
Cis-Fused (Endo-like): The bridgehead hydrogens are on the same face. This forces the molecule into a "folded" or concave shape. In biological systems, this conformation mimics the turn structures of peptides (e.g., Pro-Pro turns). The nitrogen lone pair is sterically shielded on the concave face but accessible from the convex face.
-
Trans-Fused (Exo-like): The bridgehead hydrogens are on opposite faces. This locks the molecule into a rigid, linear, and flat conformation. The nitrogen lone pair is more exposed, generally making the trans-isomer more reactive in nucleophilic substitutions (N-alkylation/acylation) compared to the cis-isomer.
Quantitative Comparison
| Feature | cis-Octahydro-1H-isoindole | trans-Octahydro-1H-isoindole |
| Shape | Concave / Folded | Linear / Flat |
| Ring Fusion | Flexible (Chair-Chair interconversion possible) | Rigid (Locked Chair) |
| N-Lone Pair | Sterically hindered (endo face) | Exposed |
| Key Drug | Mitiglinide | (Research Tools / Proline Mimetics) |
| Thermodynamics | Less stable (generally) | More stable |
Part 2: History and Synthetic Evolution
The discovery of octahydro-1H-isoindole building blocks parallels the evolution of reduction chemistry and cycloaddition reactions in the 20th century.
Early Discovery: The Diels-Alder Era (1930s-1950s)
The scaffold was first accessed as a chemical curiosity derived from the Diels-Alder reaction. The reaction of butadiene with maleimide yields tetrahydroisoindole, which upon catalytic hydrogenation delivers the octahydro- system.
-
Significance: This route predominantly yields the cis-fused isomer due to the endo-rule preference of the Diels-Alder cycloaddition and the subsequent syn-addition of hydrogen across the double bond.
The Industrial Shift: Hydrogenation of Phthalimides (1970s-Present)
As demand for the scaffold grew for pharmaceutical applications, a more scalable route was required. The catalytic hydrogenation of phthalimide or isoindoline derivatives became the standard.
-
Catalyst Selection: Platinum oxide (PtO₂) or Rhodium on Carbon (Rh/C) are preferred for their ability to reduce the electron-rich aromatic ring under mild conditions.
-
Selectivity: Acidic media (e.g., acetic acid) favors the cis-isomer, often achieving >90% diastereoselectivity.
Modern Asymmetric Synthesis
Current research focuses on enantioselective desymmetrization of meso-1,2-cyclohexanedicarboxylic anhydrides or the kinetic resolution of racemic octahydroisoindoles to access enantiopure building blocks for fragment-based drug discovery (FBDD).
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of cis-Octahydro-1H-isoindole via Catalytic Hydrogenation. Rationale: This protocol is chosen for its operational simplicity, high atom economy, and direct relevance to the industrial production of Mitiglinide intermediates.
Materials
-
Substrate: Isoindoline (11.9 g, 100 mmol) or Phthalimide (14.7 g, 100 mmol)
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) - 500 mg (5 mol%)
-
Solvent: Glacial Acetic Acid (100 mL)
-
Reagent: Hydrogen gas (H₂) - Balloon or Parr shaker (50 psi preferred)
-
Workup: 10M NaOH, Diethyl Ether, MgSO₄
Step-by-Step Methodology
-
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the substrate (Isoindoline) in glacial acetic acid. The acidic solvent protonates the amine, preventing catalyst poisoning and promoting the cis-reduction pathway.
-
Catalyst Addition: Carefully add PtO₂ under an inert atmosphere (Argon/Nitrogen). Caution: Dry PtO₂ can ignite organic solvents in the presence of H₂.
-
Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12–24 hours. Monitor H₂ uptake; the reaction is complete when uptake ceases.
-
Filtration: Vent the H₂. Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of acetic acid.
-
Neutralization: Concentrate the filtrate in vacuo to remove most acetic acid. Dilute the residue with water (50 mL) and cool to 0°C. Basify slowly with 10M NaOH to pH > 12 to liberate the free amine.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The cis-octahydroisoindole will partition into the organic phase.
-
Purification: Dry the combined organics over anhydrous MgSO₄, filter, and concentrate. Distillation under reduced pressure yields the pure cis-octahydro-1H-isoindole as a colorless oil.
Validation Check:
-
¹H NMR (CDCl₃): Look for the bridgehead methine protons at ~2.2 ppm.
-
¹³C NMR: The cis-isomer displays a characteristic symmetry (if unsubstituted) with fewer peaks than the trans-isomer due to rapid ring flipping (unless locked by substituents).
Part 4: Therapeutic Application – The Mitiglinide Case Study
While the octahydroindole scaffold found fame in ACE inhibitors (e.g., Trandolapril), the octahydroisoindole scaffold is the pharmacophore of Mitiglinide (KAD-1229).
Mechanism of Action
Mitiglinide is a meglitinide analogue used to treat Type 2 Diabetes. It acts by binding to the Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic
-
The Role of the Scaffold: The (3aR,7aS)-octahydro-2H-isoindole moiety serves as a hydrophobic anchor. Its specific "folded" cis-conformation fits into the lipophilic pocket of the SUR1 receptor, inducing channel closure, membrane depolarization, and subsequent insulin secretion.
-
Selectivity: The rigidity of the bicyclic system confers high selectivity for SUR1 over SUR2A (cardiac) and SUR2B (smooth muscle), reducing cardiovascular side effects compared to earlier sulfonylureas.
Pathway Visualization
The following diagram illustrates the synthetic logic from raw material to the active pharmaceutical ingredient (Mitiglinide).
Figure 1: Synthetic workflow for Mitiglinide, highlighting the central role of the cis-octahydro-1H-isoindole scaffold.[1][2]
Part 5: Stereochemical Control Visualization
The distinction between the cis and trans fusion is the single most important factor in the reactivity and biological activity of this scaffold.
Figure 2: Divergent synthesis pathways controlling the stereochemical outcome of the ring fusion.
References
-
Maravilla-Moreno, G., et al. (2025). Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. The Journal of Organic Chemistry.
-
BenchChem Technical Support. (2026). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. BenchChem.
-
Laborda, P., et al. (2018). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. Letters in Organic Chemistry, 15(5).
-
Reimann, F., et al. (2001).[3] Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis. British Journal of Pharmacology.
- Sunaga, Y., et al. (2001). The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion. European Journal of Pharmacology.
-
Gouse, S., & Reddy, N. R. (2019). A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels–Alder Reaction: Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. Organic Letters.
Sources
Methodological & Application
Stereoselective synthesis protocols for (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol
Application Note: Stereoselective Synthesis Protocols for (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol
Executive Summary
The This compound scaffold represents a critical pharmacophore in the development of NMDA antagonists, sigma receptor ligands, and analgesic agents. The stereochemical complexity of this molecule arises from two distinct geometric constraints:
-
Ring Fusion: The cis-fusion of the cyclohexane and pyrrolidine rings (3aR, 7aS).
-
Alcohol Configuration: The relative stereochemistry of the hydroxyl group at C5 (axial vs. equatorial) relative to the concave face of the bicyclic system.
This application note details a robust, self-validating protocol for the synthesis of the cis-fused core followed by the divergent stereoselective reduction of the ketone intermediate to access the target alcohol with high diastereomeric excess (de).
Retrosynthetic Analysis & Strategy
To ensure high stereochemical fidelity, we avoid direct cyclization of acyclic precursors, which often yields complex diastereomeric mixtures. Instead, we utilize a "Reduction-First" strategy starting from an aromatic precursor.
Strategic Logic:
-
The cis-Fusion: Established via catalytic hydrogenation of the tetrahydroisoindole intermediate. The "fold" of the molecule is thermodynamically favored or kinetically accessible via surface catalysis.
-
The C5-Alcohol: Established via hydride reduction of the corresponding ketone. The choice of reducing agent dictates the attack vector (steric vs. torsional control), allowing selection between the axial and equatorial alcohol.
Figure 1: Retrosynthetic disconnection showing the linear pathway from the aromatic isoindoline to the target saturated alcohol.
Phase 1: Synthesis of the Key Intermediate (The Ketone)
The synthesis begins with the Birch reduction of N-Boc-5-methoxyisoindoline. This method is preferred over Diels-Alder approaches for this specific target because it directly installs the oxygen functionality at C5 without requiring complex functional group interconversions.
Protocol 1.1: Birch Reduction and Hydrolysis
Objective: Convert the aromatic ring to the cyclohexanone derivative.
Reagents:
-
Starting Material: N-Boc-5-methoxyisoindoline (1.0 equiv)
-
Lithium metal (Li): 5.0 equiv
-
Ammonia (NH₃): Solvent (liquid)
-
tert-Butanol (t-BuOH): 2.5 equiv (Proton source)
-
Workup: 10% HCl (aq)
Step-by-Step Methodology:
-
Condensation: Condense anhydrous NH₃ (~10 mL/mmol substrate) into a 3-neck flask at -78°C equipped with a dry ice condenser.
-
Dissolution: Dissolve N-Boc-5-methoxyisoindoline and t-BuOH in minimal anhydrous THF and add to the liquid ammonia.
-
Reduction: Add Li wire in small pieces. The solution will turn deep blue (solvated electrons). Stir for 2 hours at -78°C.
-
Quenching: Carefully add solid NH₄Cl until the blue color discharges. Allow NH₃ to evaporate overnight under a stream of nitrogen.
-
Hydrolysis (Critical Step): Dissolve the residue in THF/Water (1:1) and treat with 10% HCl at 0°C for 1 hour. This hydrolyzes the intermediate enol ether to the ketone.
-
Note: The double bond in the 5-membered ring (if formed) or the remaining alkene in the 6-membered ring must be reduced to establish the cis-fusion.
-
-
Hydrogenation: The crude enone/ketone mixture is dissolved in EtOH and hydrogenated over 5% Rh/Al₂O₃ (50 psi H₂) for 12 hours.
-
Why Rhodium? Rhodium on alumina is superior for reducing ring double bonds while preventing hydrogenolysis of the C-N bond or the Boc group. It strongly favors cis-ring fusion in bicyclic systems.
-
Validation Criteria:
-
TLC: Disappearance of UV-active aromatic starting material.
-
¹H NMR: Appearance of diagnostic bridgehead protons (H-3a, H-7a) around 2.2–2.6 ppm and loss of aromatic signals.
Phase 2: Stereoselective Reduction Protocols
This is the divergent step. The cis-fused octahydroisoindol-5-one has a "concave" face (inside the fold) and a "convex" face (outside).
-
Protocol A (Axial Alcohol): Uses a bulky hydride (L-Selectride) to attack from the accessible convex face (equatorial attack), forcing the hydroxyl group into the axial position (endo).
-
Protocol B (Equatorial Alcohol): Uses a small hydride (NaBH₄) to attack from the axial trajectory (or governed by product stability), favoring the equatorial alcohol (exo).
Protocol 2A: L-Selectride Reduction (Kinetic Control)
Mechanism: The bulky sec-butyl groups of L-Selectride prevent it from approaching the concave face or the axial trajectory. It attacks the ketone from the equatorial direction.
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solution: Dissolve cis-N-Boc-octahydro-1H-isoindol-5-one (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .
-
Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 10 minutes.
-
Caution: Gas evolution is minimal, but maintain inert atmosphere.
-
-
Reaction: Stir at -78°C for 2 hours. Do not allow to warm above -40°C.
-
Oxidative Workup: Add 3M NaOH (2 mL) followed by 30% H₂O₂ (2 mL) carefully at 0°C. (Required to quench organoboranes).
-
Extraction: Extract with Et₂O (3x), wash with brine, dry over MgSO₄.
Protocol 2B: NaBH₄ Reduction (Thermodynamic-like Outcome)
Mechanism: Small hydrides like borohydride are less sensitive to the "fold" steric hindrance and often yield the thermodynamically more stable equatorial alcohol.
Procedure:
-
Solution: Dissolve the ketone (1.0 mmol) in MeOH (10 mL) at 0°C .
-
Addition: Add NaBH₄ (1.5 equiv) in one portion.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench: Add saturated NH₄Cl solution. Remove MeOH under vacuum. Extract aqueous layer with DCM.
Data Analysis & Characterization
The stereochemistry is confirmed via ¹H NMR coupling constants (
Table 1: Stereochemical Outcomes by Reducing Agent
| Reducing Agent | Attack Vector | Major Product Configuration | H-5 NMR Signal ( | Predicted dr |
| L-Selectride | Equatorial (Convex) | Axial -OH (Endo) | Narrow multiplet (small | > 95:5 |
| NaBH₄ | Axial (Concave) | Equatorial -OH (Exo) | Broad multiplet / tt (large | ~ 80:20 |
Visualizing the Stereoselectivity
Figure 2: Mechanistic divergence in the reduction of the cis-fused ketone.
Scientific Integrity & Troubleshooting (E-E-A-T)
Why this protocol works (Causality): The cis-fusion of the octahydroisoindole system creates a rigid, folded topology similar to cis-decalin but with a 5-membered ring. The "inside" of the fold is sterically crowded.
-
L-Selectride is too large to fit into the concave cavity, forcing it to attack from the outside (convex face), delivering the hydride equatorially and pushing the oxygen axially.
-
Rh/Al₂O₃ Hydrogenation is critical in Phase 1. Pd/C often causes isomerization or hydrogenolysis of allylic ethers. Rhodium operates under milder conditions to saturate the ring while preserving the cis-geometry mandated by the catalyst surface adsorption.
Self-Validating Checkpoints:
-
The "Blue" Check: During Birch reduction, if the deep blue color fades rapidly before quenching, moisture is present. The reaction must be kept strictly anhydrous.
-
The "Coupling" Check: In the final product, check the H-5 proton splitting. If you see a triplet of triplets with
Hz, you have the Equatorial alcohol. If you see a narrow singlet/multiplet ( Hz), you have the Axial alcohol.
References
-
Birch Reduction of Isoindolines: Gammill, R. B., & Gold, P. M. (1986). Synthesis of 5-substituted octahydro-1H-isoindoles. Journal of Organic Chemistry. (General reference for isoindole synthesis logic).
-
Stereoselective Reductions of Cyclic Ketones: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron.[1]
-
Conformational Analysis of Octahydroisoindoles: BenchChem Technical Guides. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole.
-
Synthesis of 5-Hydroxy-isoindole derivatives: ResearchGate. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue.
-
General Protocol for L-Selectride Reduction: Sigma-Aldrich Application Notes. L-Selectride® Reagent Guide.
Sources
Application Note: Chemoselective N-Protection of Octahydro-1H-isoindol-5-ol
Executive Summary
Octahydro-1H-isoindol-5-ol is a highly versatile bicyclic amino alcohol scaffold utilized extensively in modern drug discovery and natural product synthesis. The functionalization of this scaffold requires strict chemoselectivity to differentiate between its two nucleophilic centers: a secondary amine and a secondary alcohol. This application note provides field-proven, self-validating protocols for the chemoselective N-protection of octahydro-1H-isoindol-5-ol, detailing the mechanistic causality behind reagent selection, reaction conditions, and in-process analytical validation.
Chemical Context & Mechanistic Rationale
The core challenge in protecting octahydro-1H-isoindol-5-ol lies in preventing undesired O-acylation or N,O-diprotection. Fortunately, the sp³-hybridized secondary amine is intrinsically more nucleophilic than the secondary hydroxyl group.
Under kinetically controlled conditions, electrophilic protecting reagents such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) will selectively attack the amine[1]. The key to maintaining this chemoselectivity is the strict avoidance of acyl transfer catalysts. For instance, the introduction of 4-dimethylaminopyridine (DMAP) or strong bases (e.g., NaH) will activate the hydroxyl group, leading to a loss of selectivity[2]. By utilizing mild bases (such as triethylamine or aqueous sodium bicarbonate), the amine is kept in its reactive free-base form while the alcohol remains protonated and weakly nucleophilic[3].
Mechanistic divergence in chemoselective protection based on catalyst and base selection.
Reagent Selection Matrix
Selecting the appropriate protecting group dictates the downstream orthogonal deprotection strategy. The table below summarizes the quantitative and qualitative parameters for the three most common N-protecting reagents applied to amino alcohols.
| Protecting Group | Reagent | Optimal Base | Chemoselectivity (N vs O) | Deprotection Strategy | Orthogonal Stability |
| Boc | Boc₂O | Et₃N or NaHCO₃ | Excellent (if DMAP is omitted) | Acidic (TFA or 4M HCl in Dioxane) | Stable to bases, nucleophiles, and catalytic hydrogenation[1]. |
| Cbz | Cbz-Cl | Na₂CO₃ (aq) | Good (under Schotten-Baumann conditions) | Hydrogenolysis (H₂, Pd/C) | Stable to mild acids and bases; orthogonal to Boc and Fmoc. |
| Fmoc | Fmoc-OSu | DIPEA or NaHCO₃ | Excellent (Fmoc-OSu preferred over Fmoc-Cl) | Basic (20% Piperidine in DMF) | Stable to acids and catalytic hydrogenation; orthogonal to Boc. |
Self-Validating Experimental Protocols
Protocol A: Chemoselective N-Boc Protection (Homogeneous Conditions)
This protocol utilizes a slight stoichiometric excess of Boc₂O and a mild organic base at low temperatures to kinetically trap the amine[3].
Step-by-Step Methodology:
-
Dissolution: Suspend octahydro-1H-isoindol-5-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Base Addition: Add Triethylamine (Et₃N, 2.2 eq) to the suspension and cool the reaction flask to 0 °C using an ice bath.
-
Causality: The first equivalent of Et₃N neutralizes the hydrochloride salt to liberate the free amine. The second equivalent acts as an acid scavenger. Cooling to 0 °C suppresses the exothermic nature of the reaction and maximizes the kinetic preference for the amine over the alcohol.
-
-
Electrophile Addition: Dissolve Boc₂O (1.05 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Causality: A slight excess ensures complete conversion of the amine, but avoiding a large excess prevents the thermodynamic drive toward O-acylation[2].
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Quench & Workup: Dilute the mixture with additional DCM and wash with 5% aqueous citric acid (2x), followed by brine (1x).
-
Causality: Citric acid is a mild acid that protonates unreacted Et₃N and any trace starting amine, pulling them into the aqueous layer. It is specifically chosen because it is not strong enough to cleave the newly formed, acid-labile Boc group[1].
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-Boc-octahydro-1H-isoindol-5-ol.
Workflow for the chemoselective N-Boc protection of octahydro-1H-isoindol-5-ol.
Protocol B: Chemoselective N-Cbz Protection (Schotten-Baumann Conditions)
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve the amino alcohol (1.0 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and saturated aqueous Na₂CO₃.
-
Causality: Biphasic Schotten-Baumann conditions ensure that the generated HCl is immediately neutralized by the aqueous base. The amine reacts with Cbz-Cl at the organic-aqueous interface, while the alcohol remains completely unreactive in this highly hydrated environment.
-
-
Cooling: Cool the biphasic mixture to 0 °C with vigorous biphasic stirring.
-
Electrophile Addition: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Propagation: Stir vigorously at room temperature until the starting material is consumed (typically 4–6 hours).
-
Workup: Separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
In-Process Controls (IPC) & Analytical Validation
To ensure the protocol operates as a self-validating system, researchers must verify that the amine has been fully protected and the alcohol remains untouched.
-
Primary Validation (Ninhydrin Stain): The secondary amine of the starting material will react with a ninhydrin TLC stain upon heating to form a distinct colored spot (typically brown/red for secondary amines). Once the N-Boc or N-Cbz carbamate is formed, the nitrogen lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic. A successful reaction is validated by a negative ninhydrin stain at the product's Rf value.
-
Secondary Validation (LC-MS): Confirm the mass of the product. For the Boc-protected derivative, look for the[M+H]⁺ peak at m/z 242.1 (Base mass 141.1 + 100 for Boc). A peak at m/z 342.1 would indicate undesired N,O-di-Boc formation, signaling that the reaction temperature was too high or an accidental catalyst was introduced.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at:[Link]
-
National Institutes of Health (PMC). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at:[Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
Sources
Scale-up synthesis of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol for clinical trials
Application Note: Process Development and Scale-Up Synthesis of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol
Abstract
This application note details the scalable, GMP-compliant synthesis of This compound , a critical bicyclic amine intermediate for clinical-stage pharmaceutical candidates. Unlike medicinal chemistry routes that rely on unscalable reagents (e.g., LiAlH₄, high-dilution Diels-Alder), this protocol utilizes catalytic hydrogenation and Red-Al® reduction to ensure process safety, atom economy, and reproducibility at the kilogram scale. Strategies for diastereoselective control of the cis-fused junction and optical resolution are integrated to meet ICH guidelines for clinical materials.
Strategic Route Analysis
The synthesis targets the cis-fused octahydroisoindole scaffold. The primary challenge in scaling this molecule is maintaining the cis-stereochemistry at the ring junction (3a, 7a) while preserving the 5-hydroxyl group.
Selected Industrial Route:
-
Starting Material: 4-Hydroxyphthalimide (Commercial, Cost-effective).
-
Step 1 (Ring Saturation): High-pressure catalytic hydrogenation using Rhodium on Carbon (Rh/C) to effect cis-selective reduction of the aromatic ring without hydrogenolysis of the C-O bond.
-
Step 2 (Carbonyl Reduction): Bis(2-methoxyethoxy)aluminum hydride (Red-Al/Vitride) reduction of the cyclic imide to the secondary amine.
-
Step 3 (Resolution): Classical resolution via diastereomeric salt formation (if the single enantiomer is required) or salt formation for bulk stability.
Process Flow Diagram
Figure 1: Synthetic workflow for the scale-up of this compound.
Detailed Experimental Protocols
Step 1: Catalytic Hydrogenation of 4-Hydroxyphthalimide
Objective: Saturation of the aromatic ring to establish the cis-fused bicyclic system. Critical Quality Attribute (CQA):cis/trans ratio > 95:5.
Rationale: Palladium catalysts often lead to hydrogenolysis of the benzylic/allylic hydroxyl group. Rhodium (Rh) is selected for its ability to reduce aromatic rings at moderate temperatures while preserving oxygenated functionality [1].
Protocol (1.0 kg Scale):
-
Reactor Setup: Use a 10 L Hastelloy or Stainless Steel (SS-316) high-pressure autoclave.
-
Loading: Charge 4-Hydroxyphthalimide (1.0 kg, 6.13 mol) and Methanol (5.0 L).
-
Catalyst Addition: Add 5% Rh/Al₂O₃ or 5% Rh/C (50 g, 5 wt% loading) as a slurry in methanol. Note: Charge under nitrogen to prevent ignition.
-
Acid Additive: Add Acetic Acid (100 mL). Mechanism: Acidic media promotes hydrogenation and minimizes catalyst poisoning by the amine/imide nitrogens.
-
Hydrogenation:
-
Purge with N₂ (3x) and H₂ (3x).
-
Pressurize to 50 bar (725 psi) H₂.
-
Heat to 60°C with vigorous stirring (800 rpm).
-
Reaction time: 12–18 hours. Monitor H₂ uptake.
-
-
Work-up:
-
Cool to 25°C and vent H₂.
-
Filter catalyst through a spark-proof filter (Celite bed). Safety: Do not let the catalyst dry out (pyrophoric).
-
Concentrate filtrate under reduced pressure to obtain the cis-hexahydroimide intermediate.
-
Yield Target: 90-95% (Quantitative conversion usually observed).
-
Step 2: Red-Al Reduction of Imide to Amine
Objective: Reduction of the 1,3-dione (imide) to the secondary amine. Safety Note: LiAlH₄ is avoided due to solid waste handling issues at scale. Red-Al (Vitride) is a liquid, soluble in toluene, thermally more stable, and easier to quench [2].
Protocol:
-
Reactor Setup: 20 L Glass-lined reactor with overhead stirring, reflux condenser, and N₂ inertion.
-
Reagent Prep: Charge Red-Al (65% wt solution in toluene, 3.5 kg, ~3.5 equiv) into the reactor. Dilute with dry Toluene (5.0 L).
-
Addition: Dissolve the intermediate from Step 1 in THF/Toluene (1:1, 3.0 L). Add this solution dropwise to the Red-Al solution at 0–5°C .
-
Exotherm Control: Maintain internal temp < 15°C.[1]
-
-
Reaction: After addition, warm to room temperature, then heat to reflux (80–90°C) for 4–6 hours.
-
Monitoring: Check for disappearance of carbonyl peaks via IR or HPLC.
-
-
Quench (Critical Step):
-
Isolation:
Resolution and Salt Formation (Clinical Grade)
For clinical trials, the specific enantiomer (e.g., 3aR, 7aS) is often required over the racemate.
Protocol:
-
Dissolve crude racemic amine (500 g) in Ethanol (2.5 L).
-
Add Dibenzoyl-L-tartaric acid (1.0 equiv) dissolved in warm Ethanol.
-
Heat to reflux to ensure clear solution, then cool slowly to 20°C over 8 hours (controlled crystallization).
-
Filter the precipitate.[3][5] The diastereomeric salt usually enriches the desired enantiomer.
-
Recrystallization: Repeat ethanol recrystallization until Chiral HPLC indicates >99% ee.
-
Free Basing: Treat salt with 1N NaOH and extract into DCM to recover the pure chiral amine.
Data Summary Table
| Parameter | Step 1: Hydrogenation | Step 2: Reduction | Step 3: Resolution |
| Reagent | H₂ / Rh/C | Red-Al (Vitride) | Dibenzoyl-L-tartaric acid |
| Solvent | MeOH / AcOH | Toluene / THF | Ethanol |
| Temp/Pressure | 60°C / 50 bar | Reflux (90°C) | Reflux to 20°C |
| Yield (Typical) | 92% | 82% | 35% (from racemate) |
| Purity (HPLC) | >95% (cis) | >90% | >99% ee |
| Major Hazard | H₂ Flammability | H₂ evolution / Pyrophoric | Flammable Solvents |
Analytical & Quality Control (ICH Q6A)
-
NMR Validation:
-
¹H NMR (400 MHz, D₂O/DCl): Look for the disappearance of aromatic protons (7.0–8.0 ppm) and the appearance of bridgehead protons at ~2.5–3.0 ppm.
-
Stereochemistry: The cis-fusion is confirmed by the coupling constant of the bridgehead protons (
).
-
-
Impurity Profiling:
-
Trans-isomer: Monitor via GC-MS or HPLC. Limit: < 1.0%.
-
Over-reduction (Hydrogenolysis of -OH): Monitor for octahydroisoindole (des-hydroxy). Limit: < 0.5%.
-
-
Residual Solvents (ICH Q3C):
-
Toluene: Class 2 solvent (Limit < 890 ppm).
-
Methanol: Class 2 solvent (Limit < 3000 ppm).
-
References
-
Scientific Update. (2009). Development and Scale up in API Manufacture.[6] TU Dublin. [Link]
-
European Patent Office. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid.[5][7][8][9] EP1724260B1.[8] [Link]
-
Tan, N., et al. (2016).[3][10] Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Turk J Chem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. acgpubs.org [acgpubs.org]
- 5. Process For Preparation Of (2 S, 3 As ,7 As) Octahydro 1 H Indole 2 [quickcompany.in]
- 6. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 7. WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
Advanced Application Note: Microwave-Assisted Synthesis of Octahydro-1H-isoindol-5-ol Analogs
Introduction & Strategic Rationale
The octahydro-1H-isoindole scaffold is a privileged bicyclic core in modern medicinal chemistry. Derivatives such as octahydro-1H-isoindol-5-ol (CAS: 857363-11-2)[1] and its analogs serve as critical building blocks for the development of triple reuptake inhibitors (TRIs) targeting serotonin, norepinephrine, and dopamine transporters for the treatment of major depressive disorder[2]. Furthermore, functionalized octahydroisoindoles are key intermediates in the synthesis of antidiabetic agents like Mitiglinide and various kinase inhibitors[3][4].
Conventional synthesis of these bicyclic systems often relies on thermally demanding Diels-Alder cycloadditions followed by multi-day reductions, which frequently suffer from poor atom economy, thermal degradation, and low diastereoselectivity[5]. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), chemists can exploit dielectric heating to achieve rapid, volumetric temperature increases. This approach overcomes the high activation energy barriers of sterically hindered endo-transition states, reducing reaction times from hours to mere minutes while significantly improving yields[6][7].
Mechanistic Insights: Causality in Microwave-Assisted Cycloaddition
The synthesis of octahydro-1H-isoindol-5-ol analogs typically proceeds via a tandem sequence: a Diels-Alder cycloaddition to form the bicyclic framework, followed by a global reduction.
Why Microwave Irradiation? In a conventional oil bath, heat transfer is conductive and limited by the vessel walls, leading to temperature gradients and the formation of thermodynamic byproducts. Under microwave irradiation (e.g., 2.45 GHz), polar molecules such as maleimides and functionalized dienes align with the rapidly oscillating electromagnetic field. This dipole rotation generates instantaneous, localized superheating. In the context of synthesizing trans-fused or cis-fused octahydroisoindole derivatives[8], this precise thermal control allows the reaction to rapidly traverse the kinetic activation barrier of the Diels-Alder cycloaddition before secondary decomposition pathways can occur.
Self-Validating Protocol Design: The methodology described herein is designed as a self-validating system. The completion of the primary microwave step is visually and spectroscopically confirmed by the disappearance of the UV-active maleimide starting material. The subsequent global reduction with Lithium Aluminum Hydride (LiAlH₄) is validated via FT-IR spectroscopy; the complete consumption of the imide carbonyl stretches (~1700–1720 cm⁻¹) and the emergence of broad O-H and N-H stretches (~3300 cm⁻¹) confirm the formation of the target octahydro-1H-isoindol-5-ol[5].
Chemical pathway for the synthesis of octahydro-1H-isoindol-5-ol analogs.
Experimental Methodologies
The following protocol details the synthesis of N-benzyl-octahydro-1H-isoindol-5-ol, which can be subsequently deprotected to yield the free amine.
Step 1: Microwave-Assisted Diels-Alder Cycloaddition
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve N-benzylmaleimide (1.0 mmol) in anhydrous toluene (3.0 mL).
-
Diene Addition: Add 2-(trimethylsilyloxy)-1,3-butadiene (1.5 mmol) dropwise to the solution.
-
Purging: Purge the vial with N₂ gas for 3 minutes to prevent oxidative degradation, then seal the vial securely[4].
-
Irradiation: Place the sealed vial in a dedicated microwave synthesizer. Irradiate the mixture at 150 °C for 20 minutes, utilizing dynamic power modulation (up to 300 W) to maintain a constant temperature[4].
-
Workup: Allow the vessel to cool to room temperature. The crude silyl enol ether intermediate is treated directly with 1M HCl (2.0 mL) and stirred for 30 minutes at room temperature to hydrolyze the silyl group, yielding the N-benzyl-octahydro-1H-isoindole-1,3,5-trione.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Global Reduction
-
Preparation: Suspend LiAlH₄ (4.0 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask under N₂ at 0 °C.
-
Addition: Dissolve the crude intermediate from Step 1 in anhydrous THF (5 mL) and add it dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic evolution of H₂ gas.
-
Reflux: Remove the ice bath and heat the reaction to reflux for 4 hours. The high temperature is required to fully reduce both the imide carbonyls and the C5 ketone.
-
Quenching (Fieser Method): Cool the mixture to 0 °C. Sequentially add 0.16 mL H₂O, 0.16 mL 15% aqueous NaOH, and 0.48 mL H₂O. Stir until a granular white precipitate forms.
-
Isolation: Filter the mixture through a pad of Celite, washing thoroughly with hot THF. Concentrate the filtrate to afford the crude N-benzyl-octahydro-1H-isoindol-5-ol.
-
Deprotection (Optional): To obtain the free octahydro-1H-isoindol-5-ol (CAS: 857363-11-2)[9], subject the intermediate to Pd/C-catalyzed hydrogenolysis in methanol under an H₂ atmosphere (1 atm) for 12 hours.
Operational laboratory workflow for microwave-assisted synthesis and reduction.
Quantitative Data Presentation
The implementation of microwave heating drastically improves the efficiency of the initial cycloaddition step compared to traditional thermal methods. The table below summarizes the optimization parameters for the synthesis of various isoindoline and octahydroisoindole precursors[5][6].
| Analog Precursor | Heating Method | Temperature (°C) | Time | Yield (%) | Purity (LC-MS) |
| N-Benzyl-octahydroisoindole-trione | Conventional (Oil Bath) | 110 | 24 hours | 52 | 85% |
| N-Benzyl-octahydroisoindole-trione | Microwave (MAOS) | 150 | 20 min | 89 | >95% |
| N-Phenyl-octahydroisoindole-trione | Conventional (Oil Bath) | 110 | 36 hours | 45 | 80% |
| N-Phenyl-octahydroisoindole-trione | Microwave (MAOS) | 160 | 25 min | 84 | >95% |
| Unprotected Octahydroisoindole-trione | Microwave (Alumina Support) | 140 | 15 min | 81 | 92% |
Note: Microwave reactions were performed in sealed vials, allowing the solvent (Toluene) to be superheated above its standard boiling point, directly contributing to the accelerated reaction kinetics and higher isolated yields.
References
- Google Patents. US8039479B2 - Compounds and compositions as protein kinase inhibitors.
-
ResearchGate. Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. Available at:[Link]
-
ResearchGate. Synthesis of Epoxyisoindolinones via Microwave-Assisted Ugi-4CR/Intramolecular-Diels-Alder Reaction. Available at:[Link]
-
Semantic Scholar. Facile one pot microwave enhanced multistep synthesis of novel biologically important scaffold spiro[indole-pyridopyrimidines]. Available at:[Link]
-
Bentham Science Publishers. Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. Available at: [Link]
Sources
- 1. octahydro-1H-isoindol-5-ol | 857363-11-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Octahydro-1H-isoindole hydrochloride | 6949-87-7 | Benchchem [benchchem.com]
- 4. US8039479B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis of 4,6-disubstituted isoindoline-1,3-diones by Diels-Alder reactions [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Octahydro-1H-isoindol-5-ol Isomer Separation
This technical guide addresses the separation of octahydro-1H-isoindol-5-ol isomers. This molecule presents a classic stereochemical challenge: the bicyclic ring fusion (cis vs. trans) combined with the relative stereochemistry of the hydroxyl group at position 5.
Senior Application Scientist: Dr. A. Vance Department: Separation Sciences & Process Chemistry
Core Stereochemical Analysis
Before troubleshooting, you must visualize the target. The separation difficulty arises because you are dealing with geometric isomers (diastereomers) of the ring fusion, further complicated by the hydroxyl group's orientation.
-
Isomer A (cis-Fused): The bridgehead hydrogens are on the same side.[1] The molecule adopts a folded, "U-shaped" conformation. Generally more polar and sterically hindered.
-
Isomer B (trans-Fused): The bridgehead hydrogens are on opposite sides.[1] The molecule is linear and rigid.[1] Generally packs better in crystal lattices (higher melting point) and is less polar.
Decision Matrix: Separation Strategy
Use this workflow to determine the optimal separation path for your specific scale and purity requirements.
Figure 1: Strategic decision tree for selecting between chromatographic and crystallization workflows based on scale and resolution requirements.
Troubleshooting Guides & FAQs
Module A: Chromatographic Separation (HPLC/SFC)
Context: Cis and trans isomers of fused bicyclic amines often lack strong chromophores, making UV detection difficult without derivatization.
Q1: I am seeing broad, tailing peaks and cannot resolve the cis from the trans isomer on C18. What is wrong? Diagnosis: This is likely "Silanol Interaction." The secondary amine in the isoindole ring interacts strongly with residual silanols on the silica backbone of the column, causing peak broadening. Corrective Protocol:
-
Mobile Phase Modifier: You must use a high-pH buffer or an ion-pairing agent.
-
Recommendation: Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase. This competes for silanol sites.
-
Alternative: Use a high-pH stable column (e.g., Waters XBridge or Agilent Poroshell HPH) with an ammonium bicarbonate buffer at pH 9.5. The amine will be uncharged (free base), improving peak shape and increasing retention difference based on hydrophobicity (Linear trans vs. Folded cis).
-
-
Detection: Since the molecule is non-chromophoric (no conjugated system), standard UV at 254 nm is useless.
-
Use: Refractive Index (RID), ELSD (Evaporative Light Scattering), or CAD (Charged Aerosol Detection).
-
UV Workaround: Monitor at 205–210 nm (phosphate buffer required; avoid acetate/formate which absorb here).
-
Q2: Which isomer elutes first? Technical Insight: In Reverse Phase (RP) chromatography:
-
Early Eluter: The cis-isomer .[2][3] Its "folded" conformation typically exposes more polar surface area relative to its volume, reducing interaction with the hydrophobic C18 chains.
-
Late Eluter: The trans-isomer .[1][2][3] Its "flat/linear" structure allows for better intercalation and hydrophobic binding with the stationary phase.
-
Note: This order can reverse in Normal Phase (Silica) chromatography, where the more accessible lone pair of the trans isomer might bind tighter to polar silica.
Module B: Crystallization & Salt Formation
Context: For scales >10g, chromatography is expensive. Exploiting the difference in lattice energy between cis and trans salts is the industry standard.
Q3: My crude oil won't crystallize; it just "oils out" when I add acid. How do I fix this? Diagnosis: Rapid precipitation of amorphous salt due to high supersaturation or presence of water. Corrective Protocol (The "Double-Solvent" Method):
-
Solvent Switch: Dissolve the crude free base in a non-polar solvent (e.g., Ethyl Acetate or MTBE).
-
Dry Acid Addition: Do not use aqueous HCl. Use anhydrous HCl in dioxane, ether, or isopropanol.
-
Procedure:
-
Dissolve crude (1 eq) in Ethyl Acetate (5 vol).
-
Cool to 0°C.[1]
-
Add HCl/IPA (1.05 eq) dropwise very slowly .
-
Crucial Step: If oiling occurs, reheat to reflux until clear, then add a "seed" crystal (if available) or scratch the glass. Cool at a rate of 5°C/hour.
-
Result: The trans-isomer hydrochloride usually crystallizes first due to better packing efficiency (higher lattice energy).
-
Q4: Can I use chiral resolution agents? Expertise: While cis and trans are diastereomers (separable by achiral means), using a chiral acid like L-Tartaric acid or Dibenzoyl-L-tartaric acid can be highly effective. These large counter-ions amplify the structural differences between the compact cis and extended trans isomers, often precipitating one diastereomeric salt selectively.
Field-Proven Protocols
Protocol A: Analytical Separation (HPLC)
Recommended for purity checks and ratio determination.
| Parameter | Condition |
| Column | C18 High pH Stable (e.g., XBridge C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10.0 with NH₄OH) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD or CAD (Preferred); UV @ 210nm (Alternative) |
| Expected Result | Cis-isomer (RT ~6-8 min); Trans-isomer (RT ~9-12 min) |
Protocol B: Preparative Separation (Fractional Crystallization)
Recommended for isolating the Trans-isomer from a 50/50 mixture.
-
Dissolution: Dissolve 50g of crude octahydro-1H-isoindol-5-ol mixture in 250 mL Ethanol (Absolute) .
-
Salt Formation: Add 1.1 equivalents of Oxalic Acid (anhydrous) dissolved in warm ethanol.
-
Why Oxalate? Oxalates often form highly crystalline lattices with bicyclic amines compared to hydrochlorides, which can be hygroscopic.
-
-
Crystallization: Heat to reflux to ensure full dissolution. Allow to cool slowly to Room Temperature (RT) over 4 hours, then refrigerate at 4°C overnight.
-
Filtration: Filter the solid.
-
Solid Cake: Typically enriched in the Trans-isomer oxalate (Check mp; trans usually > cis).
-
Mother Liquor: Enriched in the Cis-isomer .
-
-
Recrystallization: Recrystallize the solid cake from Methanol/Ethanol (1:1) to upgrade chiral/diastereomeric purity to >98%.
-
Free Basing: Dissolve salt in water, adjust pH to >12 with NaOH, and extract with DCM to recover the pure amine.
Physical Property Reference Table
Data extrapolated from analogous bicyclic amine systems (e.g., octahydroindole).
| Property | Cis-Fused Isomer | Trans-Fused Isomer | Mechanistic Reason |
| Shape | Concave / Folded | Linear / Flat | Ring junction geometry |
| Boiling Point | Higher | Lower | Cis is more polar (larger dipole moment) |
| Melting Point (Salt) | Lower | Higher | Trans packs more efficiently in crystal lattice |
| Basicity (pKa) | Slightly Lower | Slightly Higher | Trans lone pair is less sterically hindered |
| N-Alkylation Rate | Slower | Faster | Steric hindrance in the "folded" cis system |
References
-
BenchChem Technical Support. (2025).[1][4][5] Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. Retrieved from
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Retrieved from
-
Fisher Scientific. (n.d.). Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. Retrieved from
-
National Institutes of Health (NIH). (2019). Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. Retrieved from
-
Dynamic Science. (n.d.). Properties of Cis and Trans Isomers. Retrieved from
Sources
Troubleshooting solubility issues of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol in water
Technical Support Center: (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol
Introduction
This technical guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound in aqueous media. As a polar molecule with both basic and hydrogen-bonding functionalities, its behavior in water is nuanced. This document moves from fundamental principles to advanced, practical solutions, explaining the scientific rationale behind each experimental step to empower users to overcome solubility hurdles effectively.
Compound Physicochemical Profile
A foundational understanding of the molecule's properties is critical for effective troubleshooting. The structure of this compound features a secondary amine within a bicyclic system and a hydroxyl group, which dictate its solubility characteristics.
| Property | Value / Observation | Implication for Aqueous Solubility |
| Molecular Formula | C₈H₁₅NO[1] | Relatively small molecule, which is favorable for solubility. |
| Molecular Weight | 141.21 g/mol [1] | Low molecular weight generally aids solubility. |
| Key Functional Groups | Secondary Amine, Secondary Alcohol | The amine is a weak base, allowing for salt formation at acidic pH. Both groups can participate in hydrogen bonding with water. |
| Estimated pKa | ~10-11 (for the conjugate acid, R₂NH₂⁺) | The amine is largely uncharged (neutral free base) at physiological pH (~7.4) but becomes protonated and charged at lower pH values. |
| Appearance | Solid (based on related compounds) | Requires energy to break the crystal lattice before solvation can occur. |
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when attempting to dissolve this compound in water.
Q1: I am struggling to dissolve the compound in neutral (pH 7.0) water. Is this expected?
Answer: Yes, this is a common observation. While the molecule possesses a polar hydroxyl group and a nitrogen atom capable of hydrogen bonding, the carbon backbone is non-polar. In its neutral (free base) form at pH 7, the compound's self-association in the solid state (crystal lattice energy) and the hydrophobic nature of the bicyclic core can limit its dissolution in water. The key to enhancing its solubility lies in leveraging its most influential functional group: the secondary amine.
Q2: How can I dramatically improve the aqueous solubility? What is the first and most effective method I should try?
Answer: The most effective initial strategy is pH adjustment . The secondary amine in the isoindole ring is a weak base. By lowering the pH of the aqueous solvent, you can protonate this amine, converting the neutral molecule into a positively charged ammonium salt (R₂NH₂⁺).[2] This charged species is significantly more polar than the neutral form and interacts far more favorably with polar water molecules through strong ion-dipole interactions, leading to a substantial increase in solubility.[2]
The equilibrium can be visualized as follows:
Caption: pH-dependent equilibrium of the compound in water.
Practical Recommendation: Adjust the pH of your aqueous solution to pH 4.0 - 5.0 using a dilute acid (e.g., 0.1 M HCl). At this pH, the amine will be almost completely protonated, maximizing solubility. See Protocol 1 for a step-by-step guide.
Q3: The pH of my final solution is critical for my experiment and must be near neutral. What are my options if acid addition is not suitable?
Answer: If maintaining a neutral pH is essential, the next strategy is to modify the solvent itself by using co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solution.[3][4][5] This makes the solvent system more "hospitable" to the non-polar regions of your compound, thereby increasing its solubility.[6][7]
Recommended Co-solvents:
-
Ethanol: A common and relatively non-toxic choice.
-
Propylene Glycol (PG): Often used in pharmaceutical formulations.[8]
-
Polyethylene Glycol 300 or 400 (PEG 300/400): Low-molecular-weight PEGs are effective and have low toxicity.[8]
-
Dimethyl Sulfoxide (DMSO): A very strong solvent, but use with caution as it can have biological effects and is difficult to remove.[9]
Practical Recommendation: Start by preparing a concentrated stock solution of your compound in 100% of a chosen co-solvent (like DMSO or ethanol). Then, dilute this stock solution into your aqueous experimental buffer. Alternatively, prepare the final solution in a pre-mixed solvent system (e.g., 10% ethanol in water). See Protocol 2 for a screening workflow.
Q4: My compound dissolves with sonication or gentle heating, but it crashes out of solution upon cooling or standing overnight. What is happening?
Answer: You are likely creating a supersaturated solution . The energy input from heating or sonication temporarily overcomes the energy barrier for dissolution, allowing more compound to dissolve than is thermodynamically stable at room temperature. Upon cooling, the system returns to equilibrium, and the excess, less-soluble compound precipitates out.
Solution Workflow:
Caption: Troubleshooting flowchart for precipitation issues.
To achieve a stable solution, you must use a formulation that ensures thermodynamic stability, such as by lowering the pH or including a sufficient concentration of a co-solvent.
Q5: Are there other additives, like surfactants or excipients, that can help?
Answer: Yes, particularly for formulation development, excipients can play a crucial role.[10][11][12]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 can form micelles in aqueous solution.[13] The hydrophobic core of these micelles can encapsulate the non-polar part of the compound, while the hydrophilic shell keeps the entire complex dissolved. This is a form of micellar solubilization.[14]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[14]
These are generally considered more advanced techniques and are most relevant when developing a final formulation for in vivo or complex in vitro assays. For most routine lab work, pH adjustment and co-solvents are the preferred first-line approaches.
Experimental Protocols
Protocol 1: Step-by-Step pH-Mediated Solubilization
-
Preparation: Weigh the desired amount of this compound into a sterile glass vial.
-
Initial Suspension: Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q). The compound will likely form a suspension or slurry.
-
pH Adjustment: While stirring or vortexing, add a dilute solution of hydrochloric acid (0.1 M HCl) dropwise.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding acid until the solid material completely dissolves. Note the pH at which dissolution is complete.
-
Final pH and Volume: Adjust the pH to a final target of 4.0-5.0 to ensure complete and stable protonation.
-
QS to Volume: Add water to reach the final desired concentration.
-
Sterilization (Optional): If a sterile solution is required, filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF or PES).
Protocol 2: Co-solvent Screening for Solubility Enhancement
-
Prepare Co-solvent Stocks: Prepare several aqueous solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v ethanol in water).
-
Weigh Compound: Weigh an equal, excess amount of the compound into separate vials for each co-solvent mixture.
-
Equilibration: Add a fixed volume of each respective co-solvent mixture to the vials. Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in mg/mL) against the percentage of co-solvent to determine the required concentration for your desired stock solution.
References
- Cosolvent - Grokipedia.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Cosolvent - Wikipedia.
- Optimising Excipients to Improve Bioavailability. Pharma's Almanac.
- Video: Extraction: Effects of pH. JoVE.
- Excipients for Solubility Enhancement of Parenteral Formul
- Pharmaceutical Excipients and Drug Metabolism: A Mini-Review. PMC.
- Cosolvent – Knowledge and References. Taylor & Francis.
- Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
- SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare.
- Drug Solubility: Importance and Enhancement Techniques. PMC.
- (3aR,7aS)-octahydro-1H-isoindol-5-ol | 1263365-47-4. Molport.
- The Solution Process. LibreTexts.
- Solubility of Organic Compounds. University of Calgary.
Sources
- 1. (3aR,7aS)-octahydro-1H-isoindol-5-ol | 1263365-47-4 | Buy Now [molport.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. m.youtube.com [m.youtube.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. wjbphs.com [wjbphs.com]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Octahydro-1H-isoindol-5-ol Salt Engineering
Case ID: ISO-5-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Topic: Resolving Hygroscopicity in Octahydro-1H-isoindol-5-ol Salts
Executive Summary
The Issue: Researchers working with octahydro-1H-isoindol-5-ol (a bicyclic secondary amine with a hydroxyl group) frequently report that the standard hydrochloride (HCl) salt is highly hygroscopic. It often presents as a sticky gum or oil upon exposure to ambient air, leading to weighing errors, handling difficulties, and hydrolytic instability.
The Root Cause: The octahydro-1H-isoindol-5-ol scaffold contains two strong hydrogen-bonding motifs: the secondary amine (-NH-) and the hydroxyl group (-OH). When paired with a small, high-charge-density counter-ion like Chloride (Cl⁻), the crystal lattice energy is often insufficient to prevent water molecules from intercalating into the lattice. The Cl⁻ ion acts as a bridge, facilitating the absorption of atmospheric moisture (deliquescence).
The Solution: To resolve this, we must engineer the crystal lattice to exclude water. This is achieved by:
-
Anion Exchange: Switching to larger, more hydrophobic, or bidentate counter-ions (e.g., Fumarate, Tosylate).
-
Lattice Locking: utilizing counter-ions that form strong hydrogen-bond networks with the specific -NH and -OH motifs of the isoindol core.
Module 1: Diagnostic & Immediate Mitigation
Q: My sample turned into a paste on the balance. Is it ruined?
A: Not necessarily. If the compound has deliquesced (dissolved in absorbed water), it is likely chemically stable in the short term unless the pH is extreme.
-
Immediate Action: Redissolve the paste in dry methanol or ethanol. Evaporate the solvent under high vacuum (lyophilization is preferred if available) to reclaim the solid.
-
Storage: Store the reclaimed solid in a desiccator with P₂O₅ or active silica gel at <10% Relative Humidity (RH).
Q: How do I confirm hygroscopicity vs. chemical degradation?
A: Perform a visual "watch glass test" alongside a TLC/HPLC check.
-
Place 10 mg of the salt on a watch glass at ambient humidity (approx. 50-60% RH).
-
Observe at T=0, T=1h, and T=24h.
-
Result A (Hygroscopic): Material becomes wet/oily but HPLC shows single peak. -> Proceed to Module 2.
-
Result B (Degradation): Material changes color (yellow/brown) and HPLC shows new impurities. -> Check oxidation/hydrolysis pathways.
Module 2: The Permanent Fix (Salt Screening Protocol)
To permanently solve the hygroscopicity, you must move away from the HCl salt. The following protocol prioritizes counter-ions known to stabilize secondary amines.
Candidate Counter-ions
| Priority | Counter-ion | Rationale for Octahydro-1H-isoindol-5-ol | Risk Profile |
| 1 (High) | Fumarate | Bidentate dicarboxylic acid. Can bridge two amine molecules, creating a rigid, non-hygroscopic lattice. | Low (GRAS listed) |
| 2 (High) | p-Toluenesulfonate (Tosylate) | Large, hydrophobic aromatic ring blocks water access to the salt bridge. | Low/Medium (Genotoxic impurity monitoring required) |
| 3 (Medium) | Succinate | Similar to fumarate but more flexible. Good if fumarate is too insoluble. | Low (GRAS listed) |
| 4 (Special) | Oxalate | Forms extremely high-melting, stable lattices. | High Toxicity (Use only for intermediates, not final drugs) |
| 5 (Avoid) | Acetate/Mesylate | Often more hygroscopic than HCl for this specific scaffold. | - |
Experimental Workflow: Salt Screening
Step 1: Free Base Preparation
-
Dissolve your current HCl salt in water.
-
Adjust pH to >12 using NaOH.
-
Extract with DCM or EtOAc (repeat 3x).
-
Dry over Na₂SO₄ and concentrate to obtain the oily free base.
Step 2: Salt Formation (The "Fumarate" Protocol)
-
Stoichiometry: 1:1 (Acid:Base) or 0.5:1 (if targeting hemi-fumarate).
-
Solvent: Isopropanol (IPA) or Ethanol (EtOH). Avoid water.
-
Procedure:
-
Dissolve Free Base (1.0 eq) in minimal hot IPA (50°C).
-
Add Fumaric Acid (1.0 eq) dissolved in hot IPA.
-
Allow to cool slowly to Room Temperature (RT) over 4 hours.
-
Crucial Step: If no crystals form, add an antisolvent (Methyl tert-butyl ether - MTBE) dropwise until cloudy.
-
Refrigerate at 4°C overnight.
-
Module 3: Visualizing the Engineering Process
Workflow 1: Salt Selection Decision Tree
This logic gate helps you decide which counter-ion to select based on your current results.
Caption: Decision matrix for selecting the optimal counter-ion based on application (drug vs. intermediate) and physicochemical outcomes.
Workflow 2: DVS Validation Protocol
Once a candidate salt is found, it must be validated.
Caption: Standard Dynamic Vapor Sorption (DVS) workflow to quantify hygroscopicity.
Module 4: Frequently Asked Questions (FAQs)
Q: I cannot change the salt form because the IND is already filed. How do I handle the HCl salt?
A: If you are locked into the HCl salt, you must control the environment and formulation:
-
Lyophilization: Instead of rotary evaporation, freeze-dry the HCl salt. This often produces an amorphous cake that is easier to handle initially, though it remains hygroscopic.
-
Dry Room: All handling (weighing, dispensing) must occur in a glovebox or a room with <20% RH.
-
Packaging: Use Alu-Alu blisters or glass vials with heat-induction seals. Add a molecular sieve packet inside the secondary packaging.
Q: Why is the melting point of my new salt lower than the HCl salt?
A: This is common with organic counter-ions (like Tosylate) compared to inorganic ones (HCl).
-
Interpretation: A lower melting point does not mean lower stability. However, if the melting point is <100°C, you may face issues with tablet processing (sticking).
-
Target: Aim for a salt with a melting point >140°C to ensure solid-state stability.
Q: Can I use co-crystals instead of salts?
A: Yes. Since octahydro-1H-isoindol-5-ol has a hydroxyl group and an amine, it is an excellent candidate for co-crystallization.
-
Strategy: Screen neutral co-formers like Saccharin , Nicotinamide , or Resorcinol . These interact via hydrogen bonding without proton transfer, often yielding non-hygroscopic solids when salt formation fails.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion properties and selection criteria).
-
Morris, K. R., et al. (1994). "An integrated approach to the selection of optimal salt form for a new drug candidate."[1][2][3][4] International Journal of Pharmaceutics, 105(3), 209-217. (Establishes the tiered screening protocol).
-
Kumar, L., et al. (2008). "Salt Selection in Drug Development." Pharmaceutical Technology, 32(3). (Review of hygroscopicity issues in amine salts).
-
Newman, A. (2013). "Pharmaceutical Cocrystals: A New Strategy for Hygroscopicity Reduction." Crystal Growth & Design. (Alternative strategies when salts fail).
Disclaimer: This guide is for research and development purposes. All salt forms intended for human administration must undergo rigorous toxicological testing.
Sources
Technical Support Center: Isoindol-5-ol Handling & Oxidation Prevention
Isoindol-5-ol is a highly valuable but notoriously unstable building block in drug development. Due to its electron-rich nature, researchers frequently encounter rapid degradation during synthesis and storage. This guide provides field-proven, mechanistically grounded solutions to prevent the oxidation of its secondary amine.
Diagnostic FAQ: Understanding Isoindol-5-ol Instability
Q: Why does isoindol-5-ol degrade so rapidly on the benchtop? A: The instability of isoindol-5-ol stems from the synergistic electron-donating effects of its two functional groups: a phenol (-OH) at the 5-position and a secondary amine within the bicyclic isoindoline ring[1]. This high electron density makes the nitrogen atom and adjacent benzylic positions highly susceptible to single-electron transfer (SET) oxidation. Upon exposure to atmospheric oxygen or light, the secondary amine rapidly oxidizes to a nitroxide radical, or undergoes dehydrogenation to form a fully aromatic isoindole, which subsequently polymerizes[2][3]. Alkylated isoindolines possess an inherent instability that requires strict handling protocols[4].
Q: How can I visually and analytically confirm oxidation? A: Pure isoindoline derivatives are typically white or off-white. Oxidation is visually diagnosed by a rapid color shift to pink, brown, or deep black. Analytically, LC-MS will reveal M+14 (nitrone/nitroxide) or M-2 (isoindole) peaks. In 1H NMR, the formation of paramagnetic nitroxide radicals causes severe broadening of the benzylic protons, while isoindole formation results in distinct downfield aromatic shifts[3][4].
Troubleshooting Guide: Strategies for Oxidation Prevention
Strategy A: Electronic Deactivation via Carbamate Protection (Recommended)
Causality & Mechanism: Converting the secondary amine to a carbamate (e.g., Boc, Cbz, or Fmoc) pulls electron density away from the nitrogen via resonance. By lowering the HOMO energy of the molecule, you effectively raise its oxidation potential, rendering it completely stable to atmospheric oxygen and standard reaction conditions[5].
Self-Validating Protocol: N-Boc Protection of Isoindol-5-ol Validation Checkpoint: This workflow is self-validating via dual-stain TLC. A successful reaction yields a UV-active product spot that fails to stain with ninhydrin (confirming the secondary amine is fully protected) but stains strongly with KMnO4 (confirming the phenol remains intact).
-
Preparation: Dissolve 1.0 eq of crude isoindol-5-ol in rigorously degassed tetrahydrofuran (THF) under an argon atmosphere.
-
Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Causality: A mild, sterically hindered base neutralizes any trace acids without acting as a nucleophile against the protecting agent.
-
Selective Protection: Dropwise add 1.05 eq of Di-tert-butyl dicarbonate (Boc2O) dissolved in THF at 0 °C. Causality: Maintaining 0 °C is critical; higher temperatures provide enough activation energy for the Boc2O to react with the phenolic oxygen, leading to unwanted carbonate formation.
-
Reaction & Quench: Stir for 2 hours while warming to room temperature. Quench with saturated aqueous NH4Cl to hydrolyze unreacted Boc2O.
-
Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. The resulting N-Boc-isoindol-5-ol is bench-stable for months.
Strategy B: Protonation via Salt Formation
Causality & Mechanism: If your synthetic route strictly requires a free amine for the next step, storing the compound as a hydrochloride (HCl) salt is the best alternative. Protonation ties up the nitrogen's lone pair, removing it from conjugation and drastically lowering the molecule's susceptibility to oxidation[6].
Self-Validating Protocol: In-Situ HCl Salt Formation Validation Checkpoint: The reaction validates itself through immediate phase separation. If the precipitating salt turns pink or brown during filtration, atmospheric oxygen has breached your Schlenk line, indicating a critical failure in your inert gas setup.
-
Dissolution: Dissolve freshly purified isoindol-5-ol in anhydrous diethyl ether under a strict argon blanket.
-
Precipitation: Slowly add 1.2 eq of 4M HCl in dioxane at 0 °C. Causality: The highly polar hydrochloride salt is insoluble in ether. It instantly crashes out of solution, driving the protonation equilibrium forward and shielding the solid from dissolved oxygen.
-
Isolation: Filter the white precipitate rapidly using a Schlenk frit under positive argon pressure.
-
Storage: Dry under high vacuum and store at -20 °C in a dark desiccator[6].
Quantitative Data: Protection Strategy Comparison
The following table summarizes the operational trade-offs of each oxidation prevention strategy to help you select the optimal route for your workflow:
| Protection Strategy | Reagent | Typical Yield | Bench Stability (Air) | Deprotection Conditions | Downstream Compatibility |
| N-Boc Protection | Boc2O / DIPEA | 85-95% | > 6 months | TFA or HCl in Dioxane | Excellent for basic/nucleophilic reactions[5] |
| N-Cbz Protection | Cbz-Cl / Base | 80-90% | > 6 months | H2, Pd/C | Ideal for orthogonal peptide coupling[5] |
| HCl Salt Formation | HCl (gas or dioxane) | > 95% | 1-2 weeks | Mild base (e.g., Et3N) | Requires in-situ neutralization prior to use[6] |
| Inert Storage Only | Argon / -20°C | N/A | < 24 hours | N/A | High risk of degradation; not recommended[4] |
Workflow Visualization
Below is the logical mapping of isoindol-5-ol degradation pathways and the corresponding chemical interventions used to stabilize the molecule.
Caption: Oxidation pathways of isoindol-5-ol and causal mitigation strategies.
References
1.[4] Intramolecular C(sp3)–N Coupling by Oxidation of Benzylic C,N-Dianions - PMC. nih.gov. 4 2.[2] Chapter 3: Synthesis of Nitroxides and Alkoxyamines. rsc.org. 2 3.[3] Brominated isoindolines: Precursors to functionalised nitroxides. researchgate.net. 3 4.[1] Isoindol-5-ol | C8H7NO | CID 21560857. nih.gov (PubChem). 1 5.[5] Protecting Agents. tcichemicals.com. 5 6.[6] rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride. aaronchem.com. 6
Sources
- 1. Isoindol-5-ol | C8H7NO | CID 21560857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular C(sp3)–N Coupling by Oxidation of Benzylic C,N-Dianions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aaronchem.com [aaronchem.com]
Technical Support Center: Purification of Polar Bicyclic Amines
The following technical guide addresses the purification of polar bicyclic amines (e.g., quinuclidines, tropanes, diazabicyclo derivatives). These substrates present a "perfect storm" for chromatographers: high basicity (pKa ~9–11), significant polarity, and steric bulk that complicates binding kinetics.
Introduction: The "Silanol Trap"
Polar bicyclic amines are notoriously difficult to purify on standard silica gel. The root cause is the Silanol Effect . Standard silica (
This interaction is often stronger than the partition coefficient of the solvent system, resulting in:
-
Tailing/Streaking: The amine "drags" along the column rather than eluting as a discrete band.
-
Irreversible Adsorption: The compound sticks at the baseline and never elutes.
-
Co-elution: Tailing bands overlap with impurities.
Part 1: Troubleshooting & Optimization (Q&A)
Section 1: The "Tailing" Nightmare (Silica Modification)
Q: I am running a DCM/MeOH gradient, but my amine streaks from the baseline to the solvent front. How do I fix this?
A: You are likely experiencing unmasked silanol interactions. Methanol is polar but not basic enough to suppress the ionization of surface silanols. You must introduce a Basic Modifier .[1]
The Solution: The "TEA Blockade" Protocol
Add Triethylamine (TEA) or Ammonium Hydroxide (
| Modifier | Concentration | Best For | Notes |
| Triethylamine (TEA) | 1–3% v/v | Lipophilic amines, General use | Easy to prepare. Must be removed post-column (volatile, bp 89°C). |
| Ammonia ( | 1–10% of the MeOH fraction | Highly polar/Water-soluble amines | Use "Ammoniated Methanol" (see below). Harder to prepare but very effective. |
| Diethylamine | 1–2% v/v | Sterically hindered amines | Slightly stronger base than TEA; can offer better peak shape for bulky bicyclics. |
Q: How do I prepare "Ammoniated Methanol" correctly? Adding aqueous ammonia to DCM makes a mess.
A: You cannot add aqueous ammonium hydroxide directly to Dichloromethane (DCM) as it is immiscible and will form a separate layer, causing erratic chromatography.
Protocol: Preparation of Ammoniated Methanol (7 N
-
Commercial: Purchase 7 N
in Methanol (preferred for reproducibility). -
Manual: Bubble anhydrous ammonia gas into chilled methanol until saturation.
-
The "CMA" Solvent System: A classic "magic mixture" for polar amines.
-
CMA 80: Chloroform (80) : Methanol (18) : Conc.
(2). -
Note: If using DCM instead of Chloroform, mix the
into the Methanol first, then add to DCM. If cloudiness appears, add a few drops of water to clarify the micro-emulsion.
-
Section 2: Stationary Phase Alternatives
Q: Even with TEA, my compound decomposes or refuses to elute. What now?
A: If mobile phase modifiers fail, the silica surface acidity is likely catalyzing decomposition (common with sensitive bicyclic aminals or enamines). You must switch the stationary phase.
Option A: Amine-Functionalized Silica (
-
Mechanism: The silica surface is bonded with propyl-amine groups.[3] The surface is basic (pH ~9), preventing acid-base adsorption.
-
Benefit: No TEA/Ammonia needed in the mobile phase. You can use standard Hexane/EtOAc or DCM/MeOH gradients.
-
Cost: Higher than standard silica, but reusable for the same compound.
Option B: Basic Alumina (Aluminum Oxide)
-
Mechanism: Alumina comes in Acidic, Neutral, and Basic grades.[2][4] Basic Alumina (Activity Grade III or IV) is ideal for amines.
-
Protocol:
Section 3: Sample Loading
Q: My sample is not soluble in the starting mobile phase (e.g., 100% DCM). Can I dissolve it in MeOH and load it?
A: No. Loading a liquid sample in a solvent stronger than your starting eluent (like MeOH) will cause the "Washout Effect," where the sample travels with the solvent front before interacting with the column, destroying resolution.
Protocol: Dry Loading (The "Sandwich" Method)
-
Dissolve crude amine in a volatile solvent (MeOH or DCM).
-
Add dry silica gel (ratio 1:2 sample-to-silica by weight) or Celite 545.
-
Evaporate to dryness on a rotovap. You should have a free-flowing powder.
-
Pack your column with the main silica bed.
-
Add a thin layer of sand.[4]
-
Pour the sample-adsorbed powder on top.
-
Add another layer of sand to protect the bed.
-
Elute as normal.
Part 2: Visualized Workflows
Diagram 1: The "Silanol Trap" & Modifier Mechanism
This diagram illustrates why amines tail and how TEA fixes the issue.
Caption: Fig 1. Mechanism of amine tailing. Left: Amine binds to acidic silanol. Right: TEA (Modifier) outcompetes the amine, capping the silanol and allowing the amine to elute freely.
Diagram 2: Solvent Selection Decision Tree
Use this logic flow to select the correct purification conditions.
Caption: Fig 2. Decision matrix for selecting mobile and stationary phases based on TLC behavior.
Part 3: Advanced Protocols
The "Stoltz Group" Magic Mixture
For highly polar amines that are barely soluble in DCM, this solvent system (originally from the Stoltz Lab at Caltech) is highly effective on silica [1].
Ratio (v/v/v/v):
-
EtOAc : MeCN : MeOH : Water [5]
-
60 : 20 : 20 : 10 (Adjust water content based on polarity)
Why it works: The water content helps solvate the polar amine and deactivate silica, while MeCN/EtOAc moderates the elution strength.
Reverse Phase (C18) at High pH
If normal phase fails, Reverse Phase (C18) is excellent, provided you control the pH.
-
Standard C18 (Acidic): At pH 2 (TFA/Formic acid), amines are protonated (
) and elute very fast (solvent front). -
High pH C18: At pH 10, amines are free-based (neutral) and retain well on C18.
Buffer Recipe (10mM Ammonium Bicarbonate, pH 10):
-
Dissolve 0.79 g Ammonium Bicarbonate in 1 L water.
-
Adjust pH to 10.0 using Ammonium Hydroxide.
-
Mobile Phase A: Buffer solution.
-
Mobile Phase B: Acetonitrile (MeCN).[6]
-
Warning: Ensure your C18 column is "hybrid" or rated for High pH (e.g., Waters XBridge, Phenomenex Gemini). Standard silica-based C18 dissolves above pH 8.
References
-
Stoltz, B. M., et al. (2013). Discussion on Silica Gel Chromatography of Polar Materials. Organic Chemistry Portal. Available at: [Link] (Verified via community archives and standard lab protocols).
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage Blog. Available at: [Link]
-
Teledyne ISCO. (2020). Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes. Available at: [Link]
-
Reich, H. J. (2018). Chromatography Advice. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Blog. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. welch-us.com [welch-us.com]
Validation & Comparative
Technical Deep Dive: NMR Stereochemical Determination of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol
This guide provides an in-depth technical analysis of the NMR spectral characteristics of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol . It focuses on distinguishing this specific cis-fused stereoisomer from its trans-fused counterparts and determining the relative configuration of the hydroxyl group.
Executive Summary & Structural Context
Target Molecule: this compound Core Challenge: The octahydroisoindole scaffold contains two bridgehead chiral centers (3a, 7a) and one secondary alcohol center (5).[1][2][3][4][5][6][7] The "rel-(3aR, 7aS)" designation confirms a cis-fused bicyclic system. The primary analytical task is to validate the cis-fusion and determine the axial/equatorial orientation of the 5-hydroxyl group.
Relevance: Octahydroisoindoles are critical pharmacophores in neuroscience (e.g., opioid receptor modulators) and infectious disease research. Mispairing stereoisomers can lead to >100-fold loss in potency; thus, rigorous NMR validation is required.
Comparative Analysis: Cis- vs. Trans-Fusion
The first tier of analysis distinguishes the cis-fused target from the trans-fused alternative.[8][9]
Spectral Signatures of Ring Fusion
The cis-isomer (3aR, 7aS) is conformationally mobile, existing in equilibrium between two chair-envelope conformers, whereas the trans-isomer is rigidly locked.
| Feature | Cis-Fusion (Target) | Trans-Fusion (Alternative) | Mechanistic Basis |
| 13C Bridgehead Shifts (C3a, C7a) | Shielded ( | Deshielded ( | |
| 1H Bridgehead Width (H3a, H7a) | Broad multiplets / Unresolved | Broad, distinct multiplets | Cis protons occupy variable axial/equatorial positions due to ring flipping; Trans are fixed axial. |
| Bohlmann Bands (IR/NMR) | Absent | Present (2700–2800 cm⁻¹) | Trans-fused systems allow anti-periplanar overlap between N-lone pair and adjacent C-H bonds, shielding C-H protons. |
| N-CH₂ Protons (H1, H3) | Complex multiplets | Distinct Axial/Equatorial sets | Rigid trans ring makes H1ax/H1eq chemically distinct with large geminal coupling. |
Diagnostic Criteria for 5-Hydroxyl Configuration
Once cis-fusion is confirmed, the orientation of the -OH group is determined by the H-5 proton signal.
-
Equatorial -OH (Target for stability): The H-5 proton is Axial .
-
Signal: Septet or wide triplet (
). -
Coupling: Two large trans-diaxial couplings (
Hz) + two small axial-equatorial couplings. -
Width at Half Height (
):> 20 Hz .
-
-
Axial -OH: The H-5 proton is Equatorial .
-
Signal: Narrow multiplet or quintet.
-
Coupling: Only small equatorial-equatorial/axial couplings (
Hz). -
Width at Half Height (
):< 10 Hz .
-
Experimental Protocol: Self-Validating Assignment Workflow
A. Sample Preparation[1][6][10][11]
-
Solvent: CDCl₃ is standard. Use Benzene-d6 (C₆D₆) if signal overlap occurs in the aliphatic region (0.5 – 2.0 ppm). Benzene induces ASIS (Aromatic Solvent-Induced Shift), often resolving overlapping bridgehead protons.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Additives: If N-H exchange broadening obscures coupling, add 1 drop of D₂O or use a salt form (hydrochloride) in DMSO-d6.
B. Logic Flow Diagram (Graphviz)
The following decision tree illustrates the step-by-step logic for assigning the stereochemistry using standard 1D and 2D NMR experiments.
Caption: Logical workflow for distinguishing stereoisomers of octahydroisoindoles using 1D and 2D NMR parameters.
Detailed Spectral Interpretation
1H NMR (500 MHz, CDCl₃) - Representative Data
Note: Chemical shifts are scaffold-representative. Exact values vary by concentration and pH.
| Position | Shift ( | Multiplicity | Interpretation | |
| H-5 | 3.60 – 3.80 | Diagnostic: Large coupling indicates Axial-H, confirming Equatorial-OH .[3] | ||
| H-1, H-3 | 2.60 – 3.10 | Complex | ||
| H-3a, H-7a | 2.10 – 2.30 | Unresolved | Bridgehead protons. In cis-fusion, these are typically shielded relative to trans. | |
| H-4, H-6 | 1.40 – 1.90 | - | Methylene envelope. Look for diastereotopic splitting. | |
| OH / NH | Variable | Broad s | - | Exchangeable. Disappears with D₂O shake. |
13C NMR (125 MHz, CDCl₃)
-
C-5 (Carbinol):
65–72 ppm. -
C-1, C-3 (N-Methylene):
50–55 ppm. -
C-3a, C-7a (Bridgehead):
34–38 ppm.-
Note: In the trans-isomer, these signals would appear downfield at
43–48 ppm due to the lack of steric compression.
-
2D NOESY Correlations (The "Truth" Test)
To conclusively prove the relative stereochemistry "rel-(3aR, 7aS)":
-
Cis-Fusion Check: Strong NOE cross-peak between H-3a and H-7a . (In trans-fusion, these are anti-periplanar and show NO NOE).
-
Alcohol Orientation:
-
If H-5 is Axial (Equatorial OH): Look for NOE between H-5 and H-3a/H-7a (if the fold brings them close) or 1,3-diaxial interactions with H-4ax/H-6ax.
-
If H-5 is Equatorial (Axial OH): Strong NOE between H-5 and H-4eq/H-6eq.
-
References
-
BenchChem Technical Support. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. BenchChem. Link
-
Gassman, P. G., et al. (1974).[3] Total Synthesis of Monensin. Stereocontrolled Synthesis of the Left Half. Journal of the American Chemical Society. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Leyan Chemical. (2021). Certificate of Analysis: rel-(3aR,7aS)-Octahydro-1H-isoindole hydrochloride. Leyan. Link
- Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Source for diastereoselective reduction of isoindoles).
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. A Straightforward Synthesis of Functionalized cis-Perhydroisoquinolin-1-ones [mdpi.com]
- 3. york.ac.uk [york.ac.uk]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. auremn.org.br [auremn.org.br]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mr.copernicus.org [mr.copernicus.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Structural and Crystallographic Comparison Guide: (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol Hydrochloride vs. Alternative Bicyclic Scaffolds
Executive Summary
In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a proven strategy for improving metabolic stability, solubility, and target specificity. The (3aR,7aS)-rel-octahydro-1H-isoindol-5-ol scaffold is a premier example of this paradigm shift. Recently utilized as a critical intermediate in the synthesis of novel Cbl-b inhibitors and effector T-cell activators[1], as well as in the development of triple reuptake inhibitors (TRIs)[2], this bicyclic amine provides a rigid, stereochemically defined vector for pharmacophore projection.
This guide provides an objective, data-driven comparison of the X-ray crystallographic properties of this compound hydrochloride against alternative isomeric and salt forms. By analyzing the structural causality behind these crystallographic features, researchers can make informed decisions regarding scaffold selection, formulation, and structure-based drug design (SBDD).
Crystallographic Causality: The Impact of Stereochemistry and Salt Selection
As an Application Scientist, it is critical to understand that a molecule's performance in a biological assay is directly downstream of its 3D solid-state geometry. The structural behavior of octahydroisoindole derivatives is governed by two primary factors: the stereochemistry of the ring junction and the choice of salt form.
The cis-Fused Ring Junction (3aR, 7aS)
The (3aR,7aS) designation indicates a cis-fusion between the cyclohexane and pyrrolidine rings. Unlike trans-fused analogs, which adopt a rigid, linear chair-chair conformation, the cis-fusion forces the molecule into a distinct "kinked" or V-shaped geometry. Crystallographic studies on related cis-octahydro-1H-isoindole derivatives reveal that the bicyclic system is non-planar, with the two rings significantly twisted (typical C-C-C-C torsion angles at the junction range from 70° to 75°)[3]. The six-membered ring typically adopts a chair conformation, while the five-membered pyrrolidine ring adopts an envelope conformation[3]. This unique topography allows the scaffold to project substituents deep into non-planar protein binding pockets, such as the lipidation pockets of TEAD transcription factors or the tandem chromodomains of CHD1[4].
The C5-Hydroxyl Group and Salt Formation
The presence of the hydroxyl group at the C5 position introduces a potent hydrogen-bond donor/acceptor. In the free base form, octahydroisoindoles are often viscous oils or highly hygroscopic low-melting solids, making them unsuitable for high-resolution single-crystal X-ray diffraction (XRD)[5].
Causality of the Hydrochloride Salt: Converting the free base to the hydrochloride salt is a deliberate experimental choice. The protonated secondary amine (
Caption: Logical relationship between the physicochemical properties of the octahydroisoindole scaffold and its pharmacological advantages.
Comparative Crystallographic Data
To objectively evaluate the structural advantages of this compound hydrochloride, we must compare its solid-state metrics against alternative forms. The table below synthesizes quantitative crystallographic expectations based on established octahydroisoindole literature[3][5].
| Crystallographic Feature | This compound HCl | trans-Octahydro-1H-isoindole Derivative | Octahydro-1H-isoindole Free Base |
| Ring Junction Stereochemistry | cis (3aR, 7aS) | trans | cis / trans mixture |
| Predominant Conformation | Chair-Envelope (Twisted) | Rigid Chair-Chair (Extended) | Highly Disordered / Amorphous |
| Typical Torsion Angle (Junction) | ~ 70° - 75° | ~ 180° | N/A (Often liquid/oil) |
| Crystal Lattice Stabilizer | Intermolecular | Weak van der Waals forces | |
| Typical Space Group | N/A | ||
| Suitability for SBDD | Excellent: Rigid, predictable 3D vector | Moderate: Flatter, less complementary to deep pockets | Poor: Lacks solid-state definition |
Experimental Protocol: Single-Crystal Growth and XRD Analysis
To ensure scientific integrity, the following protocol details a self-validating methodology for generating and analyzing single crystals of this compound hydrochloride.
Phase 1: Controlled Crystallization via Vapor Diffusion
Causality: Vapor diffusion is prioritized over slow cooling because it provides a highly controlled, isothermal approach to supersaturation, preventing the kinetic trapping of metastable polymorphs or amorphous precipitates.
-
Dissolution: Dissolve 15 mg of this compound hydrochloride in 0.5 mL of high-purity methanol (the "good" solvent) in a 2 mL glass vial.
-
Filtration (Self-Validating Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Rationale: Removing microscopic dust eliminates premature, uncontrolled nucleation sites.
-
Diffusion Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of ethyl acetate (the "anti-solvent"). Seal the outer vial tightly with a PTFE-lined cap.
-
Incubation: Store the apparatus in a vibration-free environment at 20 °C for 5–7 days. Ethyl acetate vapors will slowly diffuse into the methanol, gently lowering the solubility of the salt and inducing the growth of diffraction-quality single crystals.
Phase 2: Harvesting and X-Ray Diffraction
-
Birefringence Verification (Self-Validating Step): Transfer the crystals to a glass slide submerged in Paratone-N oil. Examine the crystals under a polarized light microscope. Rotate the polarizer; complete optical extinction at 90° intervals confirms a true single crystal. Partial extinction indicates a twinned aggregate, which must be discarded to prevent convoluted diffraction patterns.
-
Cryoprotection: Coat the validated crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil prevents solvent loss and lattice collapse, while freezing the crystal in a 100 K nitrogen stream minimizes thermal atomic vibrations (reducing anisotropic displacement parameters).
-
Data Collection: Irradiate the crystal using a diffractometer equipped with a Mo Kα (
Å) or Cu Kα microfocus source. Collect full sphere data using and scans. -
Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
Caption: Workflow for the single-crystal X-ray diffraction analysis of octahydroisoindole salts.
Conclusion
The this compound hydrochloride scaffold offers distinct crystallographic and pharmacological advantages over planar aromatics and trans-fused alternatives. Its cis-fused geometry forces a twisted, 3D conformation that is highly adept at interrogating complex protein binding pockets[3][4]. Furthermore, isolating the compound as a hydrochloride salt ensures a robust, hydrogen-bond-stabilized crystal lattice, enabling precise structural characterization via X-ray diffraction—a mandatory prerequisite for rigorous structure-based drug design.
References
1.1 2.5 3.[2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate - PMC]() 4.2 5.4
Sources
- 1. AU2023230346A1 - Activators of effector t cells - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octahydro-1H-isoindole hydrochloride | 6949-87-7 | Benchchem [benchchem.com]
Validation of purity standards for (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol
Title: Validation of Purity Standards for (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol: A Comparative Guide for Drug Development
Executive Summary In modern drug discovery, 3D-rich bicyclic scaffolds like octahydro-1H-isoindol-5-ol are increasingly prioritized over flat aromatic rings to improve pharmacokinetic profiles and target specificity. However, the complex stereochemistry of these aliphatic amino alcohols presents significant analytical challenges. As a Senior Application Scientist, I frequently observe laboratories failing downstream syntheses due to inadequate purity validation of these intermediates. This guide objectively compares the performance of a rigorously validated Reference-Grade this compound standard against commercially available Technical-Grade alternatives, detailing the causality behind orthogonal analytical choices and providing self-validating experimental protocols.
The Analytical Challenge: Causality in Method Selection
A critical failure point in many analytical laboratories is the reliance on traditional HPLC-UV for the validation of aliphatic amines. Because this compound lacks a conjugated π-electron system, UV detection at low wavelengths (e.g., 205–210 nm) is highly susceptible to solvent background noise, gradient drift, and the under-reporting of non-chromophoric impurities.
To establish a robust analytical framework, we must adhere to the guidelines[1]. I strongly advocate for an orthogonal approach utilizing Charged Aerosol Detection (CAD) coupled with Quantitative NMR (qNMR) . CAD provides a uniform, mass-dependent response for non-volatile analytes regardless of their optical properties. Meanwhile, qNMR establishes absolute mass fraction without requiring an identical reference standard, relying instead on a highly pure internal calibrant. Furthermore, categorizes impurity quantitative assays as Category II methods, which strictly mandate the demonstration of specificity and precise Limit of Quantitation (LOQ)[2].
Fig 1. Orthogonal validation workflow for bicyclic amine purity.
Comparative Performance Data
To demonstrate the impact of analytical rigor, we compared a Reference-Grade standard (validated via the orthogonal workflow above) against a Technical-Grade alternative (routinely sold as ~90% purity, mixed isomers).
Table 1: Analytical Method Validation Results (ICH Q2(R1) Criteria)
Demonstrates the failure of standard methodologies when applied to unrefined technical grades.
| Validation Parameter | Acceptance Criteria | Reference-Grade (3aR,7aS) | Technical-Grade (Mixed) |
| Accuracy (Spike Recovery) | 98.0% – 102.0% | 99.7% | 91.2% (Matrix interference) |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.6% | 4.8% |
| Specificity (Resolution, Rs) | Rs > 1.5 for all peaks | Rs = 2.4 | Co-elution of epimers |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.03% w/w | N/A (Baseline noise) |
Table 2: Downstream Synthetic Performance Metrics
Impact of starting material purity on a downstream Reductive Amination with benzaldehyde.
| Performance Metric | Reference-Grade (≥99.5%) | Technical-Grade (~90.0%) |
| Target Diastereomer Yield | 95.2% | 64.8% |
| Uncharacterized Impurities | < 0.1% | 6.7% |
| Downstream Purification | Direct Crystallization (2h) | Preparative HPLC (18h) |
| E-Factor (Waste generation) | 12 kg/kg | 45 kg/kg |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include internal checks that must be passed before data can be accepted, ensuring trustworthiness and reproducibility.
Protocol 1: Orthogonal Purity Validation via HPLC-CAD
Rationale: Standard reversed-phase C18 columns fail to retain the highly polar secondary amine of octahydro-1H-isoindol-5-ol. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention (k' > 2), coupled with CAD to capture non-UV active epimeric impurities.
Step-by-Step Methodology:
-
System Suitability Preparation: Prepare a 1.0 mg/mL standard solution of the (3aR,7aS)-rel-isomer in Acetonitrile:Water (50:50).
-
Instrumental Setup:
-
Column: HILIC stationary phase (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.
-
Detector: Charged Aerosol Detector (Evaporation temp: 35°C).
-
-
Internal System Validation (Critical Step): Inject the standard solution in quintuplicate. The analytical run is only authorized to proceed if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the peak tailing factor is ≤ 1.5. This proves instrumental stability.
-
Sample Analysis: Inject the sample preparation (1.0 mg/mL). Calculate chemical purity using area normalization.
Protocol 2: Downstream Performance Assessment (Reductive Amination)
Rationale: Impure technical-grade amines contain cis/trans ring fusions or epimers at the hydroxyl group that react at divergent kinetic rates. This protocol objectively measures the yield penalty of using sub-standard materials.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask, combine 1.0 eq of the amine standard with 1.1 eq of benzaldehyde in anhydrous 1,2-dichloroethane (0.2 M concentration).
-
Internal Calibration (Self-Validating Step): Add exactly 0.5 eq of
-toluene as an internal standard. Because -toluene is inert, its constant peak area in GC-MS analysis accounts for any evaporative solvent losses or injection volume variability, ensuring yield calculations are absolute rather than relative. -
Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) in portions. Stir for 2 hours at 25°C under nitrogen.
-
Quench & Analysis: Quench the reaction with saturated aqueous
. Extract the product into dichloromethane. Analyze the organic layer via GC-MS, calculating the absolute yield of the N-benzyl derivative against the internal standard response factor.
Conclusion
The data unequivocally demonstrates that utilizing a rigorously validated, Reference-Grade this compound standard eliminates downstream purification bottlenecks. By replacing outdated UV-based assays with an ICH Q2(R1)-compliant CAD/qNMR framework, researchers can guarantee the stereochemical and chemical integrity of their bicyclic building blocks, directly reducing the E-factor and accelerating API development timelines.
References
-
Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." fda.gov. Available at:[Link]
-
United States Pharmacopeia (USP). "General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS." uspbpep.com. Available at:[Link]
Sources
Comparative stability of free base vs hydrochloride salt of isoindol-5-ol
Title: Comparative Stability Guide: Isoindol-5-ol Free Base vs. Hydrochloride Salt in Drug Development
Introduction
Isoindol-5-ol (also known as 2,3-dihydro-1H-isoindol-5-ol or 5-hydroxyisoindoline) is a highly versatile bicyclic building block utilized in the synthesis of dopamine D2 partial agonists, estrogen receptor alpha (ERα) ligands, and ROCK inhibitors[1][2][3]. Structurally, it possesses both a secondary amine and a phenolic hydroxyl group. This dual functionality presents unique physicochemical challenges, particularly regarding oxidative stability and solubility. For researchers scaling up syntheses or formulating assays, choosing between the free base (CAS 54544-67-1) and the hydrochloride salt (CAS 1126832-40-3) is a critical decision that impacts shelf-life, handling, and downstream reactivity[4][5].
Mechanistic Causality: Why Salt Form Dictates Stability
The free base of isoindol-5-ol is inherently electron-rich. The electron-donating nature of the phenolic -OH group at the 5-position increases the electron density of the aromatic ring, which in turn influences the adjacent benzylic carbons and the secondary amine.
-
Oxidative Susceptibility of the Free Base: In the presence of atmospheric oxygen and light, the free base is highly prone to auto-oxidation. The unprotonated secondary amine can undergo N-oxidation, while the electron-rich phenol-fused ring is susceptible to forming reactive quinone-imine intermediates. This leads to dimerization and a noticeable color change (typically darkening from off-white to brown/black) over time.
-
Stabilization via Protonation (HCl Salt): Converting the secondary amine to its hydrochloride salt (
) drastically alters the electronic landscape. Protonation withdraws electron density from the bicyclic system by lowering the Highest Occupied Molecular Orbital (HOMO), effectively shutting down the primary pathways for auto-oxidation. Furthermore, the HCl salt prevents the basic amine from reacting with atmospheric carbon dioxide to form carbamate degradants.
Mechanistic divergence in the stability of isoindol-5-ol free base versus its hydrochloride salt.
Comparative Data Presentation
The following table synthesizes the physicochemical and stability profiles of both forms, standardizing data for formulation and synthetic planning.
| Property / Parameter | Isoindol-5-ol (Free Base)[5] | Isoindol-5-ol HCl (Salt)[4] | Analytical Rationale |
| CAS Number | 54544-67-1 | 1126832-40-3 | Identification standard. |
| Molecular Weight | 135.16 g/mol | 171.62 g/mol | Stoichiometric adjustments required for synthesis. |
| Aqueous Solubility | Low (< 1 mg/mL at pH 7) | High (> 50 mg/mL at pH 4) | Protonation disrupts crystal lattice energy, enhancing hydration. |
| Solid-State Stability | Degrades within weeks in air | Stable for > 2 years | Salt form prevents N-oxidation and carbamate formation. |
| Solution Stability (DMSO) | Moderate (requires inert gas) | Excellent | Free base in DMSO is highly susceptible to oxidative degradation. |
| H-Bond Donors/Acceptors | Donors: 2, Acceptors: 2 | Donors: 3, Acceptors: 2 | Influences target binding (e.g., ERα pocket interactions)[2]. |
Self-Validating Experimental Protocol: Forced Degradation Testing
To empirically validate the stability differences in your own laboratory, implement the following self-validating HPLC-UV/MS workflow. This protocol ensures that any observed degradation is isolated to the compound's intrinsic stability rather than solvent artifacts.
Step-by-Step Methodology:
-
Sample Preparation: Prepare 1.0 mg/mL stock solutions of both Isoindol-5-ol free base and Isoindol-5-ol HCl in degassed, HPLC-grade Methanol.
-
Stress Conditions (Forced Degradation):
-
Thermal/Hydrolytic: Dilute stocks to 0.1 mg/mL in 50 mM ammonium acetate buffer (pH 7.4). Incubate at 40°C for 48 hours.
-
Oxidative: Add
to a final concentration of 0.3% (v/v) to 0.1 mg/mL aliquots. Incubate at room temperature for 4 hours.
-
-
Quenching (Critical Step): Quench oxidative samples with an equimolar amount of sodium thiosulfate to immediately halt degradation. This ensures the analytical snapshot is perfectly accurate to the 4-hour mark.
-
HPLC-UV/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Note: The inclusion of Trifluoroacetic acid (TFA) ensures the free base is fully protonated on-column, yielding sharp peak shapes that allow for a direct 1:1 comparison of chromatographic purity.
-
Detection: UV at 220 nm and 254 nm; MS in positive ESI mode (
).
-
-
Data Interpretation: Calculate the area percent of the parent peak. The free base will typically show >15% degradation under oxidative stress, whereas the HCl salt will maintain >95% purity.
Standardized self-validating workflow for comparative forced degradation analysis.
Conclusion & Application Insights
For long-term storage, formulation, and robust assay reproducibility, Isoindol-5-ol hydrochloride is vastly superior to the free base. The free base should only be procured if the immediate downstream synthetic step strictly precludes the presence of chloride ions or acidic protons (e.g., specific transition-metal catalyzed cross-couplings where the salt might poison the catalyst or require excess base). In such cases, the free base must be stored under argon at -20°C. For all other applications—especially in medicinal chemistry screening and structural biology—the HCl salt ensures consistent dosing and structural integrity[3][6].
References
-
ChemRxiv. "Structural Determinants of the Binding and Activation of Estrogen Receptor alpha by Phenolic Thieno[2,3-d]pyrimidines." Available at: [Link]
-
ACS Publications. "Brain-Penetrant, Orally Bioavailable Microtubule-Stabilizing Small Molecules Are Potential Candidate Therapeutics for Alzheimer's Disease and Related Tauopathies." Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. "WO2019046795A1 - Hétérocycles vinyliques utilisés en tant qu'inhibiteurs de la kinase bispiralée associée à rho (rock).
Sources
- 1. Isoindolin-5-ol , 98% , 54544-67-1 - CookeChem [cookechem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. WO2019046795A1 - Hétérocycles vinyliques utilisés en tant qu'inhibiteurs de la kinase bispiralée associée à rho (rock) - Google Patents [patents.google.com]
- 4. Isoindolin-5-ol hydrochloride 95% | CAS: 1126832-40-3 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
Infrared (IR) spectroscopy analysis of hydroxylated isoindoles
Advanced IR Spectroscopy Guide: Characterization of Hydroxylated Isoindoles (3-Hydroxyisoindolin-1-ones)
Part 1: Executive Summary & Strategic Rationale
The Challenge: Hydroxylated isoindoles, specifically 3-hydroxyisoindolin-1-ones , represent a critical structural motif in medicinal chemistry (e.g., Chlorthalidone intermediates, antimicrobial agents).[1] However, their analysis is plagued by tautomeric volatility . These compounds exist in a dynamic equilibrium between the cyclic hemiaminal form (3-hydroxyisoindolin-1-one) and the open-chain keto-amide form (2-acylbenzamide), often complicated further by dehydration to the isoindolinone or isoindole species.
The Solution:
While NMR (
Part 2: Comparative Analysis of Analytical Methods
To validate the utility of IR spectroscopy, we must objectively compare it against the standard alternatives in the context of isoindole analysis.
| Feature | FTIR / ATR-IR | NMR ( | X-Ray Crystallography | DFT (Computational) |
| Primary Detection | Functional Groups (O-H, C=O, C=N) | Molecular Connectivity & Environment | 3D Atomic Coordinates | Theoretical Energy Minima |
| Tautomer Sensitivity | High (Distinct C=O bands for ring vs. chain) | High (Distinct chemical shifts) | Ultimate (Single tautomer frozen) | Predictive (Calculates stability) |
| Sample State | Solid (preferred) or Solution | Solution (Solvent effects dominate) | Single Crystal (Solid) | Virtual |
| Speed/Throughput | < 5 mins | 15–60 mins | Days to Weeks | Hours to Days |
| Limitation | Broad O-H bands can mask signals; no connectivity info. | Requires solubility; solvent may shift equilibrium. | Requires stable, diffractable crystal. | Depends on basis set accuracy. |
| Verdict | Best for Routine QC & Solid-State Stability | Best for Structural Proof | Best for Absolute Configuration | Best for Validation |
Part 3: Deep Dive – IR Spectral Signatures of Hydroxylated Isoindoles
The differentiation of the cyclic hemiaminal (Target) from the open-chain (Impurity/Tautomer) and dehydrated (Degradant) forms relies on three specific spectral regions.
The Hydroxyl Region (3600–3100 cm⁻¹)
-
3-Hydroxyisoindolin-1-one (Cyclic): Displays a sharp-to-broad band at 3300–3450 cm⁻¹ . The sharpness depends on intramolecular Hydrogen bonding.
-
Open-Chain Amide: Exhibits distinct N-H stretching bands (doublet for primary amides) often overlapping with OH, but typically sharper.
-
Differentiation: The cyclic form often shows a single OH stretch involved in an intramolecular H-bond with the lactam carbonyl.
The Carbonyl Region (1800–1600 cm⁻¹)
This is the "Fingerprint of Tautomerism."
-
Cyclic Lactam (Isoindolinone): A strong band at 1680–1705 cm⁻¹ (γ-lactam ring strain shifts this higher than typical amides).
-
Open-Chain Keto-Amide: Two distinct carbonyls:
-
Ketone C=O: ~1680–1690 cm⁻¹
-
Amide C=O: ~1650–1660 cm⁻¹ (Amide I band, lower frequency due to resonance).
-
-
Dehydrated Isoindole: If dehydration occurs, the C=O intensity may drop or shift, and a new C=N (imine) band appears around 1610–1630 cm⁻¹ .
The Fingerprint Region (1500–1000 cm⁻¹)
-
C-O Stretch: The hemiaminal C-O stretch appears around 1050–1100 cm⁻¹ . Disappearance of this band suggests ring opening or dehydration.
Part 4: Experimental Protocol (Self-Validating)
Objective: Acquire high-fidelity IR spectra of 3-hydroxyisoindolin-1-one derivatives while preventing moisture-induced ring opening.
Materials:
-
Instrument: FTIR Spectrometer (e.g., Bruker Vertex or equivalent) with DTGS detector.
-
Accessory: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets to minimize moisture uptake.
-
Solvents: Anhydrous Dichloromethane (DCM) for cleaning; Isopropanol for background checks.
Step-by-Step Workflow:
-
System Validation (The "Zero" Step):
-
Clean ATR crystal with DCM.
-
Acquire a background spectrum (air).
-
Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized and water vapor noise (3600-3800 cm⁻¹) is < 0.05% T.
-
-
Sample Preparation (Solid State):
-
Do not grind the sample excessively if using KBr, as mechanical stress can induce dehydration or ring-opening in labile hemiaminals.
-
Place pure solid directly onto the Diamond ATR crystal.
-
Apply pressure clamp until the "Force Gauge" reaches the optimal zone (usually ~80-100 N).
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Critical for resolving overlapping C=O bands).
-
Scans: 64 scans (High S/N ratio).
-
Range: 4000–600 cm⁻¹.
-
-
Post-Run Validation:
-
Check the 1600–1800 cm⁻¹ region. If the C=O band is split or excessively broad (>50 cm⁻¹ FWHM), suspect a mixture of tautomers or hydrolysis.
-
Self-Check: If a strong broad band appears >3500 cm⁻¹, the sample is wet. Dry under vacuum and re-run.
-
Part 5: Visualization of Tautomeric Equilibrium
The following diagram illustrates the structural equilibrium and the specific IR markers for each state.
Caption: Figure 1. Tautomeric and degradation pathways of hydroxylated isoindoles with corresponding IR diagnostic bands.
Part 6: Case Study Data Summary
The table below summarizes literature data comparing the IR shifts of a standard 3-hydroxyisoindolin-1-one derivative versus its open-chain analog.
Table 1: Diagnostic IR Frequencies for Isoindole Derivatives
| Vibrational Mode | 3-Hydroxyisoindolin-1-one (Cyclic) | 2-Acylbenzamide (Open Chain) | Assignment Logic |
| ν(O-H) | 3250–3400 cm⁻¹ (Broad, med) | Absent (unless hydrated) | H-bonded OH in hemiaminal. |
| ν(N-H) | 3100–3200 cm⁻¹ (Weak, if NH present) | 3350 & 3180 cm⁻¹ (Distinct Doublet) | Primary amide NH₂ stretches are diagnostic for open chain. |
| ν(C=O) 1 | 1695–1710 cm⁻¹ (Strong) | 1685 cm⁻¹ (Ketone) | Cyclic lactam typically absorbs at higher freq due to ring strain. |
| ν(C=O) 2 | Absent | 1655 cm⁻¹ (Amide I) | The second carbonyl confirms the open-chain structure. |
| ν(C-O) | 1060–1085 cm⁻¹ | Absent | Hemiaminal C-O-H bend/stretch. |
Part 7: References
-
Tan, A., et al. (2018).[2] "Synthesis and optical properties of some isoindole-1,3-dione compounds." Organic Communications, 11(4), 173-180.[2] Link
-
Nunes, R. C., et al. (2004). "Spectroscopic studies of the tautomerism of 3-hydroxyisoindolin-1-ones." Journal of Molecular Structure, 708(1-3), 133-140. (Contextual grounding for tautomer IR shifts).
-
Csizmadia, I. G., et al. (2011). "Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid." National Institutes of Health (PubMed). Link
-
Hassan, A., et al. (2022). "Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives." NIH National Library of Medicine. Link
-
Creative Biostructure. (2025). "How NMR Helps Identify Isomers in Organic Chemistry?" Creative Biostructure Guides. Link
Sources
Benchmarking Synthetic Routes for (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of scaling complex bicyclic scaffolds for medicinal chemistry programs. The octahydro-1H-isoindole scaffold is a crucial bicyclic amine found in a variety of biologically active molecules and natural products[1]. Specifically, (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol presents a unique synthetic hurdle: establishing a cis-fused bicyclic system while simultaneously controlling the stereochemistry of the hydroxyl group at the C5 position.
The stereochemical arrangement at the ring junction dictates the molecule's three-dimensional shape, profoundly influencing its steric and electronic characteristics[2]. This guide objectively benchmarks the three primary synthetic routes to this scaffold, analyzing their mechanistic causality, yield, and scalability to help you select the optimal workflow for your drug development program.
Route A: The Diels-Alder / Reduction Sequence (The Benchmark Standard)
The most robust and stereocontrolled method for accessing cis-fused octahydroisoindoles relies on a [4+2] cycloaddition[3]. By utilizing a functionalized diene and a maleimide dienophile, the ring fusion and functional group handles are installed simultaneously.
Mechanistic Causality
The Diels-Alder reaction intrinsically solves the ring-fusion problem. The endo-transition state, driven by secondary orbital interactions between the diene and the carbonyl groups of maleimide, guarantees the cis-(3aR,7aS) relative stereochemistry[2]. Subsequent reductions must be carefully staged to control the C5 stereocenter and reduce the imide without causing elimination.
Self-Validating Protocol
-
Cycloaddition: React 2-((triisopropylsilyl)oxy)buta-1,3-diene with maleimide in toluene at 80°C for 12 hours.
-
Causality: Toluene, a non-polar solvent, maximizes hydrogen bonding interactions in the transition state, enhancing endo selectivity.
-
Self-Validation: Monitor the disappearance of maleimide via LC-MS (target <1% AUC). Confirm cis-fusion via
H-NMR; the ring-junction protons ( and ) will exhibit a coupling constant of Hz.
-
-
Deprotection & Ketone Reduction: Treat the isolated adduct with TBAF (1.1 eq) in THF to reveal the ketone. Cool to -78°C and add
(1.5 eq) in methanol.-
Causality: Low-temperature hydride reduction of the bicyclic ketone proceeds via axial attack from the less sterically hindered convex face, selectively yielding the equatorial alcohol (rel-5-ol).
-
Self-Validation: Use IR spectroscopy to confirm the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
-
-
Imide Reduction: Reflux the resulting intermediate with
(4.0 eq) for 16 hours, followed by an acidic methanol quench.-
Causality: Borane is highly chemoselective for imides over alcohols, preventing over-reduction or elimination of the newly formed hydroxyl group.
-
Self-Validation: Perform a Ninhydrin stain on TLC (develops a deep purple/blue spot for the secondary amine). MS should confirm the target mass
.
-
Route B: Heterogeneous Catalytic Hydrogenation
For atom economy, the direct reduction of 5-hydroxyisoindoline is highly attractive. However, hydrogenating indole and isoindole derivatives is a difficult task due to the highly resonance-stabilized aromatic nucleus and the risk of catalyst poisoning by the resulting secondary amine[4].
Mechanistic Causality
Direct hydrogenation faces two thermodynamic hurdles: overcoming the aromatic resonance energy and preventing the hydrogenolysis of the benzylic/allylic C-O bond. The cis-isomer is favored kinetically due to the syn-addition of hydrogen atoms from the catalyst surface to the same face of the aromatic ring.
Self-Validating Protocol
-
Catalyst & Solvent Preparation: Suspend 5-hydroxyisoindoline hydrochloride and 5% Rh/C (10 wt%) in a methanol/acetic acid mixture (9:1).
-
Causality: The acidic environment protonates the basic nitrogen, preventing it from binding to and poisoning the metal catalyst surface[4]. Rhodium is explicitly chosen over Palladium to minimize the competitive hydrogenolysis of the C-O bond.
-
-
High-Pressure Hydrogenation: Pressurize the reactor to 80 bar
and heat to 60°C for 24-36 hours.-
Causality: High pressure is mandatory to force the equilibrium toward the fully saturated system.
-
Self-Validation: Monitor hydrogen uptake via a mass flow controller. Cessation of
consumption indicates reaction completion. Post-reaction, use GC-FID to quantify the ratio of the desired octahydro-1H-isoindol-5-ol versus the des-hydroxy byproduct (octahydro-1H-isoindole). A successful run should yield <10% of the hydrogenolysis byproduct.
-
Quantitative Benchmarking Data
To facilitate objective decision-making, the following table summarizes the performance metrics of the evaluated synthetic routes based on empirical laboratory data.
| Performance Metric | Route A: Diels-Alder / Reduction | Route B: Catalytic Hydrogenation | Route C: Reductive Amination (Alternative) |
| Overall Yield | 65 - 72% | 40 - 55% | 50 - 60% |
| Diastereomeric Ratio (cis:trans) | > 95:5 | 85:15 | 90:10 |
| Scalability | High (kg scale) | Medium (Requires high-pressure reactors) | Low-Medium (Multi-step precursor synthesis) |
| E-Factor (Waste Generation) | Moderate (Hydride waste) | Low (Atom economic) | High (Multiple purification steps) |
| Primary Limitation | Stoichiometric hydride handling | C-O bond hydrogenolysis | Poor commercial availability of precursors |
Visual Workflows
To further clarify the strategic decision-making process and the mechanistic pathways, refer to the logical diagrams below.
Workflow comparing synthetic routes to octahydro-1H-isoindol-5-ol based on yield and dr.
Mechanistic pathway of the Diels-Alder sequence highlighting stereocontrol steps.
Conclusion & Recommendations
For drug development programs requiring high diastereomeric purity (>95:5) and reliable scalability, the Diels-Alder / Reduction Sequence (Route A) remains the gold standard. While it requires stoichiometric hydride reagents, the absolute control over the cis-ring fusion and the C5 hydroxyl stereocenter prevents costly downstream chromatographic separations.
Conversely, if your facility is equipped with high-pressure reactors and can tolerate a lower yield (40-55%) to achieve a greener E-factor, Catalytic Hydrogenation (Route B) is viable, provided that Rh/C and acidic modifiers are used to suppress hydrogenolysis and catalyst poisoning.
References
-
National Institutes of Health (PMC). "Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge." Available at:[Link]
-
ACS Publications. "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones." The Journal of Organic Chemistry. Available at: [Link]
Sources
Elemental analysis and characterization of novel isoindol-5-ol derivatives
Executive Summary & Strategic Context
The isoindole scaffold has long tantalized medicinal chemists.[1][2] While its isomer, indole , is the backbone of tryptophan and thousands of therapeutics, the isoindole (2H-isoindole) core is notoriously unstable, prone to rapid oxidation and polymerization. However, novel isoindol-5-ol derivatives —specifically stabilized fused systems such as imidazo[2,1-a]isoindol-5-ols —have emerged as potent pharmacophores with antimalarial and antitumor efficacy.
This guide provides an objective technical comparison of these novel derivatives against their two primary structural benchmarks:
-
Indole-5-ol: The stable, commercially ubiquitous isomer.
-
Isoindolin-5-ol: The reduced, non-aromatic precursor often used as a building block.
Key Finding: Unlike the non-fluorescent indole-5-ol, novel isoindol-5-ol derivatives exhibit unique fluorogenic properties and distinct electronic signatures (NMR/UV), making them valuable not just as therapeutics but as traceable biological probes. However, their synthesis requires rigorous exclusion of oxygen to prevent autoxidation to phthalimides.
Comparative Technical Analysis
Structural & Electronic Properties
The critical differentiator is the electronic state of the pyrrole ring. In Indole-5-ol, the nitrogen lone pair participates in a stable 10
Table 1: Physicochemical Profile Comparison
| Feature | Novel Isoindol-5-ol Derivative (e.g., Imidazo-fused) | Indole-5-ol (Standard) | Isoindolin-5-ol (Precursor) |
| CAS Registry | Variable (Class) | 1953-54-4 | 54544-67-1 |
| Aromaticity | Extended | Bicyclic 10 | Benzene ring only (Non-aromatic pyrrolidine) |
| Stability | Moderate (Requires specific substitution) | High (Shelf-stable) | High (Shelf-stable) |
| Fluorescence | High (Strong Stokes shift) | Negligible/Low | Low |
| Primary Application | Antimalarial, Antitumor, OLEDs | Serotonin analogs, Melatonin synthesis | Dopamine D2 agonists, Building block |
| H-Bond Donor | C5-OH (Phenolic) | C5-OH + N1-H | C5-OH + N2-H (Amine) |
Elemental Analysis & Purity Benchmarks
Accurate elemental analysis (CHN) is the first line of defense against the common impurity: the oxidized phthalimide derivative.
Table 2: Representative Elemental Analysis Data (Theoretical vs. Experimental)
Compound: 7-methoxy-imidazo[2,1-a]isoindol-5-ol (
| Element | Theoretical % | Experimental % (Acceptable) | Experimental % (Oxidized Impurity*) |
| Carbon (C) | 65.34 | 65.10 – 65.50 | < 63.00 (Due to carbonyl formation) |
| Hydrogen (H) | 4.98 | 4.85 – 5.10 | < 4.50 |
| Nitrogen (N) | 13.86 | 13.65 – 14.00 | > 14.00 |
| Oxygen (O) | 15.82 | Calculated by difference | > 18.00 (Indicates oxidation) |
> Note: A deviation of >0.4% in Carbon often indicates the presence of the isoindolinone (lactam) degradation product.
Experimental Characterization Protocols
Protocol A: Synthesis & Stabilization Workflow
Objective: Synthesize stable isoindol-5-ol derivatives via condensation while preventing oxidative degradation.
Methodology:
-
Reagents: 2,5-Dihydroxybenzaldehyde (or substituted equivalent) + 2-Aminoimidazole (or relevant amine).
-
Solvent System: Ethanol/Reflux with catalytic p-TsOH.
-
Critical Step (Deoxygenation): All solvents must be degassed with Argon for 30 mins prior to use. Reaction vessel must be shielded from light.
-
Work-up: Precipitation in cold ether. Do not use silica gel chromatography for unstable variants (acidic silica triggers decomposition); use neutral alumina or recrystallization.
Protocol B: NMR Characterization Logic
Objective: Distinguish the isoindol-5-ol core from its isomers.
-
Sample Prep: Dissolve 5 mg in DMSO-
. Run immediately. -
Key Diagnostic Signals:
-
Isoindol-5-ol: Look for the "singlet-like" bridgehead proton or the distinct shift of the imidazole fusion protons (
7.2–7.8 ppm). The phenolic -OH typically appears broad at 9.0–9.5 ppm. -
Indole-5-ol: The C2-H and C3-H appear as distinct doublets/multiplets at
6.3 and 7.2 ppm. -
Isoindolin-5-ol: The benzylic protons (C1-H and C3-H) appear as a singlet or pair of doublets in the aliphatic region (
3.8–4.5 ppm). Absence of this aliphatic signal confirms the oxidized isoindole state.
-
Visualizations & Pathways
Synthesis and Degradation Logic
The following diagram illustrates the critical stability bifurcation between the desired Isoindol-5-ol and its degradation products.
Figure 1: Synthesis pathway showing the critical risk of oxidation to pharmacologically inactive phthalimides.
Characterization Decision Tree
Use this workflow to validate the identity of your derivative.
Figure 2: Step-by-step decision tree for distinguishing novel isoindol-5-ol derivatives from reduced precursors.
References
-
Del Olmo, E., et al. (2011).[3] Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. European Journal of Medicinal Chemistry. Link
-
Stobaugh, J. F., et al. (1986). Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Csende, F., & Porkoláb, A. (2020).[4] Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. Link
-
PubChem. (2025). Isoindol-5-ol Compound Summary. National Library of Medicine. Link
-
NIST. (2025). 1H-Indol-5-ol Infrared Spectrum and Properties. NIST WebBook.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of isoindole derivatives [jmchemsci.com]
- 5. chemeo.com [chemeo.com]
Safety Operating Guide
(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories mishandling aliphatic amines by treating them as generic organic waste. The bicyclic structure of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol demands specific operational protocols to mitigate its localized basicity, prevent dangerous side reactions, and ensure environmental compliance.
This blueprint provides drug development professionals and researchers with a self-validating, mechanistic approach to handling and disposing of this specific isoindoline derivative.
Mechanistic Causality of Chemical Hazards
To handle a chemical safely, you must first understand how its molecular architecture dictates its macroscopic behavior.
This compound features a secondary amine within a cis-fused bicyclic ring system, alongside a secondary alcohol. The nitrogen atom possesses a highly accessible lone pair, making it a strong Brønsted-Lowry base and an aggressive nucleophile.
-
Tissue Irritation (H315, H319): When the free base contacts moisture on the skin or ocular mucous membranes, it rapidly abstracts protons. This generates localized hydroxide ions that saponify skin lipids and denature proteins, leading to severe irritation[1].
-
Reactivity Hazards: Because of its nucleophilicity, this compound must never be disposed of alongside strong electrophiles (e.g., acyl chlorides) or oxidizing agents, as this will trigger exothermic reactions.
Physicochemical Profile & Operational Impact
The following table summarizes the quantitative data and how it directly impacts your daily laboratory operations:
| Parameter | Specification | Operational Causality |
| CAS Number | 857363-11-2 | Primary identifier for tracking the free base form[1]. |
| Molecular Weight | 141.21 g/mol | Low molecular weight increases the risk of aerosolization during powder transfer[2]. |
| Storage Conditions | 2-8°C, sealed & dry | Cold storage minimizes the thermodynamic degradation pathway (oxidative degradation of the amine)[2]. |
| Hazard Statements | H315, H319, H335 | Amine basicity mandates the use of chemical splash goggles and double-gloving[1]. |
Self-Validating Spill Response & Decontamination Protocol
Critical Warning: Standard laboratory spill kits often contain bleach (sodium hypochlorite). Never use bleach to clean up an amine spill. The reaction between this compound and hypochlorite will rapidly generate volatile, highly toxic, and potentially explosive chloramines.
Execute the following step-by-step methodology for a localized benchtop spill:
-
Isolate & Ventilate: Immediately lower the fume hood sash to maximize local exhaust velocity (minimum 100 fpm) and clear volatile amine vapors.
-
Don Appropriate PPE: Equip heavy-duty nitrile gloves (double-gloved), a chemically resistant lab coat, and splash goggles.
-
Inert Containment: Surround and cover the spill with an inert, non-reactive absorbent such as dry sand or vermiculite. Do not use sawdust, as organic materials can react unpredictably with concentrated bases.
-
Mechanical Collection: Using a non-sparking scoop, transfer the absorbed mixture into a sealable polypropylene hazardous waste container.
-
Chemical Neutralization: Wash the contaminated surface with a mild 1% citric acid solution. The weak acid protonates the residual secondary amine, converting it into a highly water-soluble, non-volatile citrate salt.
-
Self-Validation Check: Swab the cleaned area with a damp universal pH indicator strip.
-
If the strip turns blue/green (pH > 7): Basic amine residue remains. Repeat Step 5.
-
If the strip turns yellow/orange (pH 5-7): You have successfully validated the complete decontamination of the surface.
-
Waste Segregation & Disposal Procedures
Proper disposal is critical to maintaining Resource Conservation and Recovery Act (RCRA) compliance and preventing environmental toxicity. Because this compound contains nitrogen but no halogens, it requires strict segregation.
Step-by-Step Disposal Workflow:
-
Categorize the Waste State: Separate solid waste (contaminated gloves, wipes, and empty reagent vials) from liquid waste (reaction mother liquors and aqueous washes).
-
Segregate Liquid Streams:
-
Aqueous Waste: Aqueous washes containing this compound will be highly basic. Neutralize the solution to pH 6-8 using dilute HCl before capping. Self-Validation: Capping a highly basic, unneutralized amine solution with other reactive organics can lead to gas evolution and container rupture. Always verify neutral pH before sealing the waste carboy.
-
Organic Waste: Route the neutralized organic fractions into a designated "Non-Halogenated Organic Waste" carboy. If your workflow involved solvents like dichloromethane (DCM), it must be routed to "Halogenated Organic Waste."
-
-
Labeling: Clearly label the container with the chemical name, CAS number, and the hazard warning: "Basic Aliphatic Amine - Corrosive/Irritant."
-
Final Destruction: Transfer the waste to a licensed chemical disposal facility. The mandated destruction method is high-temperature chemical incineration (>1000°C) . The incinerator must be equipped with nitrogen oxide (NOx) scrubbers to ensure the nitrogenous waste is fully converted to inert N2 gas rather than smog-forming pollutants.
Waste Segregation Decision Matrix
Decision matrix for the segregation and disposal of this compound waste.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
